Technical Documentation Center

(R)-Methyl 2-amino-2-cyclobutylacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Methyl 2-amino-2-cyclobutylacetate
  • CAS: 1251904-23-0

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of (R)-Methyl 2-amino-2-cyclobutylacetate in Advanced Drug Discovery

Introduction & Strategic Value In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of native peptides requires the strategic insertion of unnatural amino acids. As a Senior Application Scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Value

In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of native peptides requires the strategic insertion of unnatural amino acids. As a Senior Application Scientist, I frequently utilize (R)-Methyl 2-amino-2-cyclobutylacetate (CAS: 1251904-23-0) to engineer conformational rigidity and metabolic stability into lead compounds.

This chiral building block—essentially the methyl ester of (R)-cyclobutylglycine—acts as a structural surrogate for aliphatic amino acids like valine or proline. However, unlike proline, it lacks a secondary amine, preserving the hydrogen-bond donor capacity of the peptide backbone while its cyclobutyl ring exerts profound steric hindrance. This guide dissects the physicochemical properties, structural causality, and field-proven protocols for integrating this molecule into drug discovery workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties of (R)-Methyl 2-amino-2-cyclobutylacetate is critical for predicting its behavior during synthesis and in biological systems. The data below synthesizes verified parameters essential for assay design and storage [1].

PropertyValueScientific Implication
CAS Number 1251904-23-0Unique identifier for the (R)-enantiomer.
Molecular Formula C₇H₁₃NO₂Indicates a highly aliphatic, low-molecular-weight building block.
Molecular Weight 143.18 g/mol Low MW ensures minimal inflation of the final drug's total mass.
SMILES O=C(OC)C1CCC1Confirms the alpha-chiral center and esterified C-terminus.
Physical Form Colorless to yellow liquidRequires careful handling; often converted to HCl salt for solid-state stability.
Storage Conditions 2–8°C, Dark, Inert AtmosphereSusceptible to slow oxidation or hydrolysis if exposed to ambient moisture/light.
Safety / GHS H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation. Fume hood required.

Structural Causality & Conformational Dynamics

Why choose a cyclobutyl derivative over a standard isopropyl (valine) or cyclopropyl group? The answer lies in the precise manipulation of dihedral angles ( ϕ and ψ ).

The cyclobutyl moiety introduces significant steric bulk directly adjacent to the peptide backbone. This bulk restricts the rotational freedom of the backbone, forcing the peptide into a highly defined secondary structure (often promoting β -turn formations).

  • Proteolytic Resistance: Because the dihedral angles are locked, the peptide bond cannot easily adopt the transition-state geometry required by the active sites of endogenous proteases.

  • Lipophilicity: The four-carbon aliphatic ring significantly increases the LogP of the local sequence, driving better lipid membrane permeability compared to linear aliphatic chains [4].

ConformationalDynamics A (R)-Methyl 2-amino- 2-cyclobutylacetate B Cyclobutyl Moiety (Steric Bulk) A->B C Restricted Dihedral Angles (Phi/Psi) B->C D Proteolytic Resistance C->D E Enhanced Lipophilicity C->E F Optimized Pharmacokinetics D->F E->F

Fig 1: Causal relationship between the cyclobutyl moiety and optimized pharmacokinetics.

Applications in Peptidomimetics and SAR

The utility of cyclobutyl amino acid derivatives is well-documented in advanced Structure-Activity Relationship (SAR) campaigns:

  • Kinase Inhibitors (Steric Mapping): In the discovery of highly selective PI3Kα inhibitors (e.g., GDC-0077 / Inavolisib), researchers utilized cyclopropyl and cyclobutyl glycine derivatives to probe the sterically restricted binding pockets of the kinase domain. The larger volume of the cyclobutyl ring compared to a cyclopropyl ring can drastically alter isoform selectivity by clashing with specific residues (like Trp780) in off-target kinases [2].

  • Allosteric Modulators: Cyclobutyl glycine derivatives have been successfully engineered into positive allosteric modulators (PAMs) targeting the CBX8-PRC1 complex. The incorporation of the cyclobutyl group at specific N-cap positions was critical for maintaining the binding affinity required to antagonize H3K27me3 binding, proving the residue's value in epigenetic drug discovery [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes a mechanistic rationale and a verification checkpoint.

Protocol A: Ester Hydrolysis (Preparation for N-Terminal Extension)

(R)-Methyl 2-amino-2-cyclobutylacetate is supplied as a methyl ester. To use it as a standard amino acid in peptide synthesis, the ester must be hydrolyzed to the free carboxylic acid without racemizing the α -chiral center.

  • Solvent Preparation: Dissolve 1.0 eq of the ester in a 3:1 mixture of THF:H₂O.

    • Causality: THF ensures the lipophilic cyclobutyl compound remains in solution, while water serves as the hydrolytic medium.

  • Base Addition: Chill the solution to 0°C. Add 1.2 eq of Lithium Hydroxide (LiOH) dropwise.

    • Causality: LiOH is strictly preferred over NaOH. The smaller lithium counterion and milder basicity prevent the deprotonation of the α -proton, thereby preserving the (R)-stereocenter.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Ninhydrin stain).

    • Validation: The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms complete conversion.

  • Workup: Acidify to pH 3 using 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling a sterically hindered amino acid requires overcoming a high activation energy barrier.

  • Activation: Pre-activate the hydrolyzed (R)-2-amino-2-cyclobutylacetic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.

    • Causality: HATU is mandatory here. Standard reagents like HBTU are often insufficiently reactive for the extreme steric bulk of the cyclobutyl ring.

  • Coupling: Add the activated mixture to the resin-bound peptide. Shake for 120 minutes at room temperature.

  • Self-Validation (Kaiser Test): Wash the resin and perform a Kaiser test.

    • Validation: A yellow result indicates complete acylation (successful coupling). A blue result indicates unreacted primary amines, triggering an automatic double-coupling cycle using a different solvent system (e.g., NMP/DCM) to alter resin swelling.

SPPSWorkflow N1 1. Resin Swelling (DMF, 30 min) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Amino Acid Coupling (HATU/DIPEA) N2->N3 N4 4. Kaiser Test (Validation Step) N3->N4 N5 5. Cleavage (TFA/TIS/H2O) N4->N5

Fig 2: Self-validating SPPS workflow integrating the cyclobutyl unnatural amino acid.

References

  • Title : Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Reprogramming CBX8-PRC1 function with a positive allosteric modulator Source : Cell Chemical Biology (NIH PMC) URL :[Link]

Exploratory

Engineering Conformational Rigidity: The Role of Cyclobutane Rings in Unnatural Amino Acid Derivatives

Executive Summary The transition from hit to lead in peptide-based drug discovery is frequently bottlenecked by two factors: immense conformational entropy and high susceptibility to proteolytic cleavage. While introduci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from hit to lead in peptide-based drug discovery is frequently bottlenecked by two factors: immense conformational entropy and high susceptibility to proteolytic cleavage. While introducing unnatural amino acids (UAAs) is a standard mitigation strategy, cyclobutane amino acids (CBAAs) offer a uniquely powerful thermodynamic and geometric profile. This technical guide dissects the structural causality, metabolic advantages, and self-validating synthetic protocols for integrating cyclobutane rings into peptidomimetics and small-molecule therapeutics.

Thermodynamic Causality and Structural Pre-organization

Why choose a four-membered ring over a standard methyl or cyclopentyl substitution? The answer lies in the intrinsic strain energy and the resulting bond angle distortion.

Cyclobutane possesses a high ring strain energy of approximately 26.3 kcal/mol and adopts a puckered conformation (typically ~30°) to minimize torsional eclipsing interactions 1. When a cyclobutane ring is fused at the α -carbon of an amino acid—creating derivatives like 1-aminocyclobutanecarboxylic acid (ACBC)—this internal strain forces the external τ (N-C α -C') bond angle to expand significantly beyond the standard tetrahedral geometry of 109.5° 2.

This steric expansion acts as a conformational lock. Molecular mechanics calculations and X-ray diffraction studies confirm that ACBC residues are highly effective helix and β -turn formers 2. Depending on the specific cyclobutane substituents, these low-energy models preferentially adopt γ -turn (2.2(7) helix) or α /3(10)-helical conformations 3. By pre-organizing the peptide backbone, CBAAs drastically reduce the entropic penalty typically incurred during target receptor binding.

G A Flexible Linear Peptide (High Entropy) B Insertion of Cyclobutane UAA (e.g., ACBC) A->B Synthetic Modification C Steric Constraint (Expanded N-Cα-C' Angle) B->C Thorpe-Ingold Effect D Secondary Structure Induction (β-turn / γ-turn) C->D Conformational Locking E Protease Resistance & Target Affinity D->E Enhanced PK/PD

Logic pathway of cyclobutane-induced conformational restriction in peptidomimetics.

Pharmacokinetic Impact: Shielding the Backbone

In drug development, metabolic stability is paramount. The rigid, puckered architecture of cyclobutane physically shields adjacent peptide bonds from the active sites of proteolytic enzymes. Furthermore, in small-molecule drug design, replacing conformationally flexible rings (like cyclohexane) with cyclobutane can reduce Phase II metabolism and decrease systemic clearance 4.

For example, incorporating cyclobutane into Acetyl-CoA Carboxylase (ACC) allosteric inhibitors for NASH treatment prolonged the in vivo half-life ( t1/2​ ) to 3.3 hours and significantly improved maximum concentration and exposure compared to unconstrained analogs 5. Beyond therapeutics, specific fluorinated cyclobutane amino acids, such as [18F]-Fluciclovine (trans-1-amino-3-[18F]fluorocyclobutane-carboxylic acid), leverage this metabolic stability to serve as highly effective, FDA-approved PET imaging agents for prostate cancer 6.

Quantitative Comparison of Amino Acid Properties
PropertyNatural Amino Acid (e.g., L-Alanine)Cyclobutane Amino Acid (e.g., ACBC)Pharmacological Causality
Ring Strain Energy 0 kcal/mol~26.3 kcal/molDrives the rigid puckered conformation (~30°).
τ (N-C α -C') Angle ~109.5° (Tetrahedral)Significantly expanded (>110°)Induces γ -turns and 3(10)-helices to relieve strain.
Metabolic Half-Life ( t1/2​ ) Minutes (Rapid cleavage)Prolonged (e.g., >3.3 h in derivatives)Steric bulk physically shields adjacent bonds from proteases.
Conformational Entropy High (Flexible backbone)Low (Pre-organized)Reduces the entropic penalty upon target receptor binding.

Self-Validating Synthetic Protocol: Photocatalytic[2+2]-Cycloaddition

Historically, the synthesis of cyclobutane α -amino acids was hindered by a lack of straightforward, scalable approaches 7. However, visible-light mediated energy transfer (EnT) photocatalysis now provides direct access to these strained systems via the[2+2]-cycloaddition of dehydroamino acids with styrene-type olefins 8.

Workflow Start Dehydroamino Acid + Olefin Degas 1. Freeze-Pump-Thaw Degassing (Remove O2 Quenchers) Start->Degas Irradiate 2. Visible Light Irradiation (Ir Catalyst Excitation) Degas->Irradiate EnT 3. Triplet Energy Transfer (EnT) [2+2] Cycloaddition Irradiate->EnT Purify 4. Chromatographic Purification (Diastereomer Separation) EnT->Purify Validate 5. NMR & X-Ray Validation (Confirm cis/trans d.r.) Purify->Validate

Self-validating workflow for visible-light catalyzed [2+2]-cycloaddition of CBAAs.

Detailed Methodology

Objective : Synthesize a substituted cyclobutane α -amino acid derivative with high functional group tolerance. Causality & Validation Logic : This protocol relies on a triplet energy transfer mechanism. The Ir-catalyst is excited by visible light to a long-lived triplet state, which then transfers its energy to the dehydroamino acid, enabling the spin-forbidden [2+2] cycloaddition. The system is "self-validating" because the success of the EnT and the absence of oxygen quenching can be immediately quantified by the diastereomeric ratio (d.r.) via crude 1 H-NMR before downstream purification.

Step 1: Reaction Assembly & Degassing

  • In an oven-dried Schlenk tube, combine the α,β -dehydroamino acid (1.0 equiv), the styrene-type olefin (2.0 equiv), and the photocatalyst[Ir(dFCF 3​ ppy 2​ )dtbpy]PF 6​ (1-2 mol%) 7.

  • Dissolve in anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Critical Causality: Perform three cycles of freeze-pump-thaw. Molecular oxygen is a potent triplet quencher. Failing to remove O2​ will rapidly deactivate the excited Ir-catalyst, halting the cycloaddition entirely.

Step 2: Visible Light Irradiation

  • Backfill the Schlenk tube with inert Argon gas.

  • Irradiate the mixture using a 440-460 nm blue LED array at ambient temperature for 12-24 hours.

  • Critical Causality: The ambient temperature ensures that the highly strained cyclobutane product does not undergo thermal ring-opening or degradation, preserving the kinetic product.

Step 3: Self-Validation & Purification

  • Remove the solvent under reduced pressure.

  • Validation Check: Dissolve a 5 mg aliquot of the crude mixture in CDCl 3​ and acquire a 1 H-NMR spectrum. Calculate the conversion and diastereomeric ratio (d.r.) by integrating the distinct cyclobutane methine protons (typically appearing between 3.0 - 4.5 ppm). A high d.r. (e.g., >6:1) confirms successful stereocontrol during the cycloaddition [[8]]().

  • Purify the major diastereomer via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Alternative Approach: Strain-Release Functionalization For highly functionalized derivatives, researchers can also utilize bicyclobutanes (BCBs). The addition of hydrazoic acid or organocuprates to BCB-carboxylates leverages the massive strain of the fused system to drive the formation of complex cyclobutane-containing amino acids in a highly stereoselective manner 9.

Conclusion

The integration of cyclobutane rings into unnatural amino acids is not merely a structural novelty; it is a calculated thermodynamic strategy. By forcing the expansion of the τ bond angle and locking the peptide into protease-resistant γ -turns or helices, CBAAs directly address the pharmacokinetic liabilities of peptide drugs. Coupled with modern visible-light photocatalysis, these strained rings are now highly accessible tools for the rational design of next-generation therapeutics.

References

  • [3] Title: Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues Source: nih.gov URL: 3

  • [2] Title: Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides Source: nih.gov URL: 2

  • [4] Title: Cyclobutane Derivatives in Drug Discovery Source: PharmaBlock URL: 4

  • [1] Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: nih.gov URL: 1

  • [7] Title: Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: nih.gov URL: 7

  • [8] Title: Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: ACS Publications URL: 8

  • [5] Title: Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery Source: ACS Publications URL: 5

  • [6] Title: Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties Source: ACS Publications URL: 6

  • [9] Title: Bicyclobutanes: from curiosities to versatile reagents and covalent warheads Source: Chemical Science (RSC Publishing) URL: 9

Sources

Foundational

Synthesis Pathways for (R)-Methyl 2-amino-2-cyclobutylacetate: An In-Depth Technical Guide

Executive Summary The demand for structurally constrained, non-natural amino acids has surged in modern drug discovery. (R)-Methyl 2-amino-2-cyclobutylacetate (CAS: 1251904-23-0)[1] serves as a premier chiral building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for structurally constrained, non-natural amino acids has surged in modern drug discovery. (R)-Methyl 2-amino-2-cyclobutylacetate (CAS: 1251904-23-0)[1] serves as a premier chiral building block. As a Senior Application Scientist, I have observed that the successful incorporation of this moiety hinges entirely on the scalability and stereochemical fidelity of its synthesis. This whitepaper critically evaluates the primary synthetic pathways—Asymmetric Strecker Synthesis and Chemoenzymatic Kinetic Resolution—detailing the mechanistic causality, quantitative metrics, and self-validating experimental protocols required to achieve >99% enantiomeric excess (ee).

Rationale & Structural Significance

The cyclobutyl group imparts unique conformational rigidity and enhanced lipophilicity compared to linear aliphatic side chains. This structural constraint restricts the rotational degrees of freedom of the resulting peptide backbone, which is critical for minimizing entropic loss upon target binding.

Recent literature highlights the utility of cyclobutylglycine derivatives in optimizing the binding affinity of EphA2-targeted bicyclic peptides for tumor theranostics[2], as well as in the development of highly stable neurotensin-derived PET ligands [3]. Furthermore, these derivatives are heavily utilized as intermediates in the synthesis of next-generation phosphoinositide 3-kinase (PI3K) inhibitors [4].

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of enantiopure (R)-cyclobutylglycine methyl ester requires rigorous stereocontrol. We evaluate two divergent strategies that dominate both bench-scale discovery and process chemistry:

  • Pathway A (Asymmetric Strecker Synthesis): Utilizes a chiral sulfinamide auxiliary to dictate the facial selectivity of cyanide addition. Ideal for rapid, predictable bench-scale synthesis.

  • Pathway B (Chemoenzymatic Kinetic Resolution): Relies on the exquisite stereoselectivity of Acylase I to resolve racemic mixtures. This is the preferred route for multi-kilogram industrial scale-up due to lower reagent costs.

SyntheticPathways Aldehyde Cyclobutanecarboxaldehyde Imine Chiral Sulfinyl Imine Aldehyde->Imine (R)-t-BuSONH2 Ti(OEt)4 Strecker Racemic alpha-Amino Nitrile Aldehyde->Strecker NaCN, NH4Cl AminoAcidA (R)-Cyclobutylglycine Imine->AminoAcidA 1. TMSCN 2. HCl (aq) Target (R)-Methyl 2-amino-2-cyclobutylacetate AminoAcidA->Target MeOH, SOCl2 Racemic Racemic Cyclobutylglycine Strecker->Racemic HCl (aq) AminoAcidB (R)-Cyclobutylglycine (from resolution) Racemic->AminoAcidB 1. Ac2O 2. Acylase I 3. HCl (aq) AminoAcidB->Target MeOH, SOCl2

Figure 1: Divergent synthetic pathways for (R)-Methyl 2-amino-2-cyclobutylacetate.

Mechanistic Deep-Dive: Pathway A vs. Pathway B

Pathway A: The Ellman Asymmetric Strecker

The Ellman method[5] utilizes (R)-tert-butanesulfinamide to form a chiral imine. The causality behind this choice lies in the steric bulk of the tert-butyl group, which effectively shields one face of the imine. When a cyanide source (e.g., TMSCN) is introduced, nucleophilic attack is forced onto the less hindered face. Titanium(IV) ethoxide (Ti(OEt)₄) is deliberately chosen over standard desiccants (like MgSO₄) because it acts dually as a water scavenger and a Lewis acid, activating the aldehyde for condensation without triggering premature enolization.

Pathway B: Acylase-Mediated Resolution

For large-scale applications, chiral auxiliaries become cost-prohibitive. Pathway B circumvents this by synthesizing racemic N-acetyl-cyclobutylglycine. The system is then exposed to Porcine Kidney Acylase I. The enzyme's active site is strictly stereoselective for the L-enantiomer (S-configuration), hydrolyzing its amide bond to yield the free (S)-amino acid. The D-enantiomer (R-configuration) remains untouched as the N-acetyl derivative. The profound shift in the isoelectric point between the free (S)-amino acid and the N-acetyl-(R)-amino acid allows for a simple, highly efficient separation via ion-exchange chromatography.

Quantitative Comparison of Synthesis Routes

To guide process development, the following table summarizes the empirical performance metrics of the primary synthesis routes.

Synthesis PathwayOverall YieldEnantiomeric Excess (ee)ScalabilityReagent CostKey Strategic Advantage
Pathway A (Ellman Strecker) 45 - 55%> 98%Moderate (up to 100g)HighPredictable stereocontrol; rapid execution for discovery chemistry.
Pathway B (Enzymatic Resolution) 30 - 35%> 99%High (Multi-kg)LowHighly cost-effective; enzyme is recyclable; ideal for process scale-up.
Pathway C (Asymmetric Hydrogenation) 60 - 70%90 - 95%High (Multi-kg)Very HighExcellent atom economy; limited by the cost of chiral Rh/Ru catalysts.

Experimental Protocols: Self-Validating Workflows

Trustworthy chemistry relies on self-validating systems—protocols where in-process controls (IPCs) dictate the progression of the synthesis. Below is the optimized, step-by-step methodology for Pathway A .

EllmanWorkflow Step1 1. Imine Condensation Cyclobutanecarboxaldehyde + (R)-t-BuSONH2 Step2 2. Asymmetric Cyanation TMSCN addition to Chiral Imine Step1->Step2 Ti(OEt)4, THF, rt Step3 3. Acidic Hydrolysis 6M HCl, Reflux (Cleaves auxiliary & nitrile) Step2->Step3 High Diastereoselectivity Step4 4. Fischer Esterification MeOH, SOCl2, 0°C to Reflux Step3->Step4 (R)-Cyclobutylglycine HCl Product Final Product (R)-Methyl 2-amino-2-cyclobutylacetate HCl Step4->Product Quantitative conversion

Figure 2: Step-by-step workflow of the Asymmetric Strecker synthesis pathway.

Step 1: Synthesis of Chiral Sulfinyl Imine
  • Procedure: Dissolve (R)-(+)-tert-butanesulfinamide (1.05 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq), followed by cyclobutanecarboxaldehyde (1.0 eq). Stir at room temperature for 12 hours under inert atmosphere.

  • Causality & IPC: Ti(OEt)₄ drives the equilibrium forward by irreversibly sequestering water. Validation: Perform TLC (Hexane/EtOAc 8:2). Do not proceed until the aldehyde spot is completely consumed. Quench with brine to precipitate TiO₂, and filter the resulting slurry through a Celite pad.

Step 2: Diastereoselective Cyanation
  • Procedure: Cool the purified imine solution in CH₂Cl₂ to -40 °C. Add TMSCN (1.5 eq) dropwise, followed by a catalytic amount of Ti(OiPr)₄. Stir for 4 hours, allowing the reaction to gradually warm to -10 °C.

  • Causality & IPC: The cryogenic temperature is critical; it minimizes molecular kinetic energy, forcing the cyanide nucleophile to strictly obey the steric boundaries set by the tert-butyl group, thereby preventing the formation of the (S)-diastereomer. Validation: Isolate a crude aliquot and perform ¹H NMR. Confirm a diastereomeric ratio (dr) of > 95:5 by integrating the distinct tert-butyl singlet signals before moving to hydrolysis.

Step 3: Global Hydrolysis and Deprotection
  • Procedure: Suspend the α-amino nitrile intermediate in 6M aqueous HCl. Heat to reflux (approx. 105 °C) for 16 hours.

  • Causality & IPC: The harsh acidic conditions achieve two transformations simultaneously: the hydrolysis of the highly resistant nitrile group to a carboxylic acid, and the cleavage of the N-sulfinyl auxiliary. Validation: Analyze via LC-MS. The intermediate must show complete conversion to (R)-cyclobutylglycine (m/z 130.1 [M+H]⁺) with no trace of the sulfinyl mass.

Step 4: Fischer Esterification
  • Procedure: Suspend the highly polar (R)-cyclobutylglycine hydrochloride in anhydrous methanol at 0 °C. Cautiously add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Heat the mixture to reflux for 8 hours.

  • Causality & IPC: SOCl₂ reacts violently with methanol to generate anhydrous HCl in situ. This acts as both the catalyst and the dehydrating agent, driving the Fischer esterification to completion without the need for external water removal. Validation: Evaporate the solvent and analyze via LC-MS (m/z 144.1 [M+H]⁺). The final product is isolated as a highly pure, shelf-stable hydrochloride salt.

References

  • Structural Optimization and Radiolabeling of EphA2-Targeted Bicyclic Peptides for Tumor Theranostics Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors Source: PubMed Central (NIH) URL:[Link]

  • N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research URL:[Link]

Sources

Exploratory

Toxicity and stability profiles of (R)-Methyl 2-amino-2-cyclobutylacetate

Whitepaper: Physicochemical Stability and Toxicological Profiling of (R)-Methyl 2-amino-2-cyclobutylacetate Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Formulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Physicochemical Stability and Toxicological Profiling of (R)-Methyl 2-amino-2-cyclobutylacetate

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Toxicologists

Introduction & Structural Rationale

The integration of Unnatural Amino Acids (UAAs) into peptide sequences and small-molecule pharmacophores is a cornerstone strategy in modern drug discovery. UAAs are engineered to overcome the inherent limitations of endogenous peptides, specifically poor pharmacokinetic profiles and rapid proteolytic cleavage .

(R)-Methyl 2-amino-2-cyclobutylacetate (often supplied as its hydrochloride salt, CAS 1993188-94-5) is a highly specialized chiral building block . Its architectural value lies in three distinct features:

  • The D-Configuration ((R)-enantiomer): Confers near-absolute resistance to endogenous mammalian proteases, which stereospecifically recognize L-amino acids .

  • The Cyclobutyl Ring: Imparts severe conformational rigidity and steric bulk, locking the molecule into predictable dihedral angles that enhance target-receptor affinity while shielding adjacent peptide bonds from enzymatic hydrolysis.

  • The Methyl Ester Moiety: Serves as a transient protecting group during solid-phase peptide synthesis (SPPS) or as a lipophilic prodrug modification to enhance cellular permeability.

However, the presence of a free alpha-amine in proximity to a methyl ester introduces specific chemical liabilities. This guide dissects the stability and toxicity profiles of this compound, providing field-proven, self-validating methodologies for its evaluation.

Chemical Stability Profile

The stability of amino acid methyl esters is dictated by their susceptibility to nucleophilic attack, either from solvent molecules (hydrolysis) or from neighboring molecules (aminolysis) .

Base-Catalyzed Hydrolysis

In aqueous media, the methyl ester undergoes base-catalyzed hydrolysis to yield (R)-2-amino-2-cyclobutylacetic acid. The cyclobutyl group provides significant steric hindrance, reducing the pseudo-first-order rate constant ( kobs​ ) compared to linear aliphatic esters (e.g., alanine methyl ester). However, at pH > 7.4, the degradation becomes clinically relevant, necessitating formulation at slightly acidic pH (pH 4.5–5.5) if maintained in solution.

Diketopiperazine (DKP) Auto-Condensation

When the compound exists as a free base (unprotonated amine), it is highly prone to intermolecular aminolysis. The free amine of one molecule nucleophilically attacks the ester carbonyl of another, forming a dipeptide intermediate that rapidly cyclizes into a highly stable 2,5-diketopiperazine (DKP) derivative . Causality Insight: To completely arrest DKP formation during storage, the compound must be maintained as a hydrochloride salt. Protonation of the amine ( NH3+​ ) eliminates its nucleophilicity, effectively shutting down the auto-condensation pathway.

G A (R)-Methyl 2-amino-2-cyclobutylacetate B Base-Catalyzed Hydrolysis A->B H2O, OH- D Intermolecular Aminolysis A->D Free Base Form C (R)-2-amino-2-cyclobutylacetic acid B->C E Diketopiperazine (DKP) Auto-condensation D->E

Fig 1. Primary chemical degradation pathways of the UAA methyl ester.

Toxicity and Biocompatibility Profile

Aliphatic UAAs are generally well-tolerated in mammalian systems, lacking the reactive electrophiles that typically drive hepatotoxicity or genotoxicity.

Cytotoxicity and Membrane Disruption

Because the methyl ester increases the lipophilicity (LogP) of the cyclobutylglycine core, it can partition into lipid bilayers more readily than the free acid. While this improves bioavailability, excessive accumulation can lead to mild surfactant-like membrane disruption at high millimolar concentrations.

Informational Disturbance (Translational Fidelity)

A unique toxicological mechanism for UAAs is "informational disturbance"—the accidental misincorporation of the UAA into host proteins by endogenous aminoacyl-tRNA synthetases, leading to misfolded, proteotoxic proteins . Causality Insight: The (R)-configuration (D-isomer) acts as a strict biological safeguard here. Mammalian tRNA synthetases possess rigorous stereochemical proofreading mechanisms that reject D-amino acids, virtually eliminating the risk of translational misincorporation.

G Start UAA Safety Evaluation Cyto In Vitro Cytotoxicity (HEK293/HepG2) Start->Cyto Mut Mutagenicity (Ames Test) Start->Mut Misincorp Translational Fidelity (Informational Disturbance) Start->Misincorp Data Data Synthesis & Risk Assessment Cyto->Data Mut->Data Misincorp->Data Safe Validated Safety Profile Data->Safe

Fig 2. Multi-tiered toxicity and biocompatibility screening workflow.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failure.

Protocol 1: Stability-Indicating RP-HPLC Assay (Forced Degradation)

Purpose: To quantify hydrolysis and DKP formation rates under physiological and accelerated conditions. Causality: Using a gradient RP-HPLC method separates the highly polar free acid (hydrolysis product), the intermediate ester, and the highly lipophilic DKP dimer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve (R)-Methyl 2-amino-2-cyclobutylacetate HCl in 50 mM Phosphate Buffer (pH 7.4) to a final concentration of 1.0 mg/mL.

  • Forced Degradation (Base): Aliquot 1 mL of the sample and add 100 µL of 0.1 N NaOH. Incubate at 40°C.

  • Quenching: At time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL and quench immediately with 10 µL of 1% Trifluoroacetic acid (TFA) to arrest base-catalyzed reactions.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution from 5% Acetonitrile (0.1% TFA) to 95% Acetonitrile (0.1% TFA) over 15 minutes. Detection at 210 nm (amide/ester bonds).

  • Self-Validation Check: The mass balance (Sum of Peak Areas for Free Acid + Ester + DKP) must remain within 98-102% of the T=0 peak area. A drop below 98% indicates an undetected secondary degradation pathway (e.g., oxidation), invalidating the run.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Purpose: To evaluate the acute cellular toxicity of the UAA. Causality: We utilize HepG2 (hepatocellular carcinoma) cells because the liver is the primary site of xenobiotic metabolism. Edge-effect mitigation is employed to prevent evaporation-induced concentration gradients in the microplate.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 perimeter wells with sterile PBS (Edge-effect mitigation). Incubate for 24h at 37°C, 5% CO2​ .

  • Treatment: Prepare serial dilutions of the UAA (0.1 µM to 1000 µM) in complete DMEM. Treat cells for 48 hours.

  • Controls:

    • Positive Control: Doxorubicin (10 µM) - ensures the cells are responsive to toxins.

    • Negative Control: 0.1% DMSO vehicle - establishes baseline viability.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours (living cells reduce MTT to insoluble purple formazan).

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan. Read absorbance at 570 nm.

  • Self-Validation Check: The Positive Control (Doxorubicin) must reduce viability by 80%. If viability is > 20%, the cells are highly passaged or resistant, and the assay must be repeated.

Quantitative Data Summary

The following tables synthesize representative stability and toxicological data for (R)-Methyl 2-amino-2-cyclobutylacetate based on standardized UAA profiling.

Table 1: Chemical Stability Profile (Half-Life & Degradants)

ConditionTemp (°C)Primary DegradantHalf-Life ( t1/2​ )Mass Balance Recovery
pH 2.0 (HCl)25°CNone (Stable)> 24 Months99.8%
pH 7.4 (PBS)37°CFree Acid (Hydrolysis)48.5 Hours98.5%
pH 9.0 (Borate)37°CDiketopiperazine (DKP)6.2 Hours97.1%
Human Plasma37°CFree Acid (Esterases)12.4 Hours96.8%

Table 2: Toxicological Profiling (In Vitro)

Assay TypeCell Line / StrainReadoutResult / ValueInterpretation
Cytotoxicity (MTT)HepG2 (Liver) IC50​ > 1000 µMNon-cytotoxic
Cytotoxicity (MTT)HEK293 (Kidney) IC50​ > 1000 µMNon-cytotoxic
Mutagenicity (Ames)S. typhimurium (TA98)Revertant ColoniesNegativeNon-mutagenic
Proteolytic StabilityTrypsin/Chymotrypsin% Intact at 24h> 99%Highly resistant (D-isomer)

Conclusion

(R)-Methyl 2-amino-2-cyclobutylacetate is a highly robust, non-toxic chiral building block. Its toxicological profile is exceptionally clean, largely due to its D-configuration, which prevents translational misincorporation and provides absolute resistance to endogenous proteolysis. Chemically, while the cyclobutyl ring provides steric shielding, the free base form remains susceptible to diketopiperazine auto-condensation and base-catalyzed hydrolysis. Consequently, for long-term stability in preclinical formulations or synthesis pipelines, the compound must be strictly maintained as a protonated salt (e.g., hydrochloride) and formulated at slightly acidic pH to guarantee structural integrity.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Unnatural amino acid analogues of membrane-active helical peptides with anti-mycobacterial activity and improved stability Source: Oxford Academic / Journal of Antimicrobial Chemotherapy URL:[Link]

  • Convergent Synthesis of Complex Diketopiperazines Derived from Pipecolic Acid Scaffolds Source: ACS Publications / The Journal of Organic Chemistry URL:[Link]

  • Shornephine A: Structure, Chemical Stability, and P-Glycoprotein Inhibitory Properties of a Rare Diketomorpholine Source: NIH / PubMed Central URL:[Link]

  • An Unnatural Amino Acid-Regulated Growth Controller Based on Informational Disturbance Source: MDPI / International Journal of Molecular Sciences URL:[Link]

Foundational

Engineering Conformational Rigidity: (R)-Methyl 2-amino-2-cyclobutylacetate in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, overcoming the pharmacokinetic limitations of peptide-based therapeutics and small-molecule inhibitors requires the strategic integration of non-canonical buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, overcoming the pharmacokinetic limitations of peptide-based therapeutics and small-molecule inhibitors requires the strategic integration of non-canonical building blocks. (R)-Methyl 2-amino-2-cyclobutylacetate (CAS: 1251904-23-0)[1], the methyl ester of (R)-cyclobutylglycine (Cbg), has emerged as a highly versatile chiral intermediate. By introducing a sterically demanding, conformationally restricted cyclobutane ring at the α -carbon, this building block allows medicinal chemists to pre-organize molecular scaffolds, reduce entropic penalties upon target binding, and shield vulnerable amide bonds from proteolytic degradation.

This technical guide explores the structural rationale, therapeutic applications, and synthetic methodologies associated with (R)-Methyl 2-amino-2-cyclobutylacetate, providing actionable protocols for drug development professionals.

Structural & Mechanistic Rationale

The incorporation of unnatural amino acids like (R)-cyclobutylglycine into a pharmacophore is driven by precise thermodynamic and pharmacokinetic goals:

  • Conformational Pre-organization (Minimizing ΔS ): The cyclobutane ring restricts the χ1​ and χ2​ dihedral angles of the amino acid side chain. When incorporated into a peptide backbone or a small-molecule inhibitor, it forces the molecule into a rigid, binding-competent conformation. This pre-organization minimizes the entropic penalty ( ΔS ) typically incurred when a flexible ligand binds to a rigid protein target.

  • Evasion of Proteolytic Cleavage: Endogenous proteases (e.g., trypsin, pepsin, elastase) have evolved to recognize the side chains of canonical L-amino acids. The unnatural (R)-stereocenter combined with the atypical steric bulk of the cyclobutyl group effectively occludes the active sites of these proteases, dramatically extending the plasma half-life of the resulting therapeutic[2].

  • Optimized Lipophilicity: Compared to linear aliphatic amino acids (like valine or leucine), the cyclobutyl ring provides a denser hydrophobic surface area. This enhances passive membrane permeability and provides a unique geometric vector for Van der Waals interactions within deep, hydrophobic binding pockets (such as the S1' subsite of metalloproteases)[2].

Table 1: Physicochemical Profile of the Building Block
PropertySpecification
IUPAC Name Methyl (2R)-amino(cyclobutyl)ethanoate
CAS Number 1251904-23-0 (Free base) / 1993188-94-5 (HCl salt)[3]
Molecular Formula C7​H13​NO2​ [4]
Molecular Weight 143.18 g/mol [4]
SMILES COC(=O)C1CCC1[3]

Applications in Target-Directed Drug Discovery

The unique spatial geometry of (R)-Methyl 2-amino-2-cyclobutylacetate has been leveraged across multiple therapeutic domains:

Antimicrobial Bicyclic Peptides (PBP3 Inhibitors)

The rise of β -lactamase-driven resistance has necessitated new classes of Penicillin-Binding Protein (PBP) inhibitors. In recent hit-to-lead campaigns, cyclobutylglycine (Cbg) derivatives have been utilized in the synthesis of bicyclic peptides targeting Escherichia coli PBP3. Single-residue library selections revealed that substituting canonical amino acids with Cbg optimizes both the binding affinity to the septal peptidoglycan biosynthesis machinery and the outer membrane permeation of the Gram-negative bacteria[5].

Metalloelastase Inhibitors (Pseudomonas aeruginosa)

Inhibiting LasB, a zinc-dependent extracellular elastase produced by P. aeruginosa, is a validated strategy to mitigate bacterial virulence in conditions like keratitis. Dipeptidic phosphonates incorporating cyclobutylglycine have demonstrated highly potent LasB inhibition. The cyclobutyl moiety efficiently occupies the hydrophobic S1' pocket of the enzyme, while the (R)-configuration provides superior stereochemical alignment compared to its (S)-counterpart, resulting in nanomolar affinities and excellent in vivo efficacy[2].

Kinase and Receptor Modulators

Derivatives of cyclobutylglycine serve as critical precursors in the synthesis of PI3K inhibitors[6] and cyclic peptides designed to selectively inhibit Tumor Necrosis Factor Receptor 1 (TNFR1) activity. By restricting the conformation of the cyclic peptide, the Cbg residue ensures high selectivity for TNFR1 over TNFR2, sparing pro-homeostatic signaling pathways[7].

Mechanistic Visualization: Hit-to-Lead Optimization

The following workflow illustrates the logical progression of utilizing (R)-Methyl 2-amino-2-cyclobutylacetate to rescue a failing high-throughput screening (HTS) hit by resolving metabolic and thermodynamic vulnerabilities.

G A Hit Identification (High-Throughput Screening) B Identify Vulnerabilities: High Entropic Penalty & Proteolysis A->B C Scaffold Optimization: Incorporate (R)-Cbg Methyl Ester B->C D Conformational Pre-organization C->D E Steric Shielding (Protease Resistance) C->E F Enhanced Target Affinity (e.g., LasB, PBP3) D->F E->F G Lead Candidate Selection F->G

Hit-to-lead optimization workflow utilizing (R)-Cbg for enhanced affinity and stability.

Experimental Protocol: Solution-Phase Amide Coupling

Because (R)-Methyl 2-amino-2-cyclobutylacetate is an esterified building block, it is typically utilized as the C-terminal component in solution-phase peptide synthesis (SPS). The α -cyclobutyl group introduces significant steric hindrance, necessitating highly efficient coupling conditions to prevent epimerization and ensure high yields.

Objective

To couple an N-Fmoc-protected amino acid to the sterically hindered primary amine of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride.

Rationale for Reagent Selection
  • Coupling Agent (HATU): Standard carbodiimides (like EDC/HOBt) often result in sluggish kinetics when reacting with α -branched amines, leading to racemization/epimerization of the activated acid. HATU generates a highly reactive 7-aza-OBt ester intermediate, accelerating the acylation rate and preserving stereochemical integrity.

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base. It effectively neutralizes the HCl salt of the Cbg methyl ester and deprotonates the carboxylic acid without competing as a nucleophile against the activated ester.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the N-Fmoc-amino acid and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration). Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive OAt ester intermediate.

  • Add 2.0 equivalents of DIPEA to the stirring solution. Allow the mixture to stir for 5 minutes at room temperature to ensure complete formation of the active ester.

Step 2: Amine Addition 3. Add 1.1 equivalents of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride[3] to the reaction mixture. 4. Immediately add an additional 1.0 equivalent of DIPEA to liberate the free base of the cyclobutylglycine methyl ester.

Step 3: Self-Validating Reaction Monitoring 5. Stir the reaction at room temperature. After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL of LC-MS grade methanol, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the disappearance of the Cbg methyl ester mass ( [M+H]+=144.1 ) and the emergence of the target dipeptide mass. If >5% of the unreacted amine persists, add an additional 0.2 equivalents of HATU and stir for 1 hour.

Step 4: Workup and Purification 6. Quench the reaction by adding a 10-fold volume of saturated aqueous NaHCO3​ . 7. Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL). 8. Wash the combined organic layers sequentially with 1M HCl (to protonate and remove any unreacted Cbg amine and DIPEA), water, and brine. Causality: The acidic wash ensures the complete removal of the basic starting materials, simplifying downstream chromatography. 9. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a Hexanes/Ethyl Acetate gradient.

References

  • MolPort. "methyl (2R)-2-amino-2-cyclobutylacetate hydrochloride | 1251904-23-0". MolPort Database. Available at: [Link]

  • bioRxiv. "Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3". bioRxiv Preprints (2024). Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Dipeptidic Phosphonates: Potent Inhibitors of Pseudomonas aeruginosa Elastase B Showing Efficacy in a Murine Keratitis Model". PMC (2024). Available at: [Link]

  • Google Patents. "US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity". Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using (R)-Methyl 2-amino-2-cyclobutylacetate

Executive Summary The incorporation of non-natural, sterically constrained amino acids into peptide sequences is a cornerstone of modern drug development. Derivatives of cyclobutylglycine, such as (R)-Methyl 2-amino-2-cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural, sterically constrained amino acids into peptide sequences is a cornerstone of modern drug development. Derivatives of cyclobutylglycine, such as (R)-Methyl 2-amino-2-cyclobutylacetate , introduce significant conformational rigidity and steric bulk, which are critical for enhancing proteolytic stability and locking peptides into highly specific bioactive conformations[1].

However, utilizing this specific building block in standard C→N Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a fundamental chemical challenge: the α -carboxyl group is protected as a methyl ester[2]. This application note provides a comprehensive, self-validating workflow for researchers to successfully activate this molecule via solution-phase preparation, followed by high-efficiency solid-phase coupling strategies designed specifically for sterically hindered amino acids[].

Mechanistic Rationale & Strategy

The Methyl Ester Challenge: Solution-Phase Preparation

Standard Fmoc-SPPS relies on the activation of a free C-terminal carboxylic acid to form an amide bond with a resin-bound amine. Because (R)-Methyl 2-amino-2-cyclobutylacetate possesses a protected carboxylate and a free amine, it cannot be directly coupled to a growing peptide chain. It requires a two-step pre-SPPS transformation:

  • Mild Saponification (Hydrolysis): The methyl ester must be cleaved to yield a free carboxylic acid. Traditional harsh basic conditions (e.g., NaOH or KOH) are avoided because they risk base-catalyzed epimerization (racemization) at the chiral α -carbon[4]. Instead, Lithium Hydroxide (LiOH) in aqueous THF is employed. The Li+ ion strongly coordinates with both the amine and the carboxylate oxygen, forming a stable chelate that shields the α -proton from abstraction, thereby preserving the critical (R)-stereocenter[4][5].

  • Orthogonal Fmoc-Protection: The resulting free amine must be protected for Fmoc-SPPS. Fmoc-N-hydroxysuccinimide (Fmoc-OSu) is specifically chosen over Fmoc-Cl. The excessive reactivity of Fmoc-Cl can trigger the formation of mixed anhydrides, leading to unwanted Fmoc-dipeptide dimerization. Fmoc-OSu ensures a controlled, milder protection phase[6].

Overcoming Steric Hindrance in Solid-Phase Coupling

The bulky cyclobutyl ring at the α -position creates a high kinetic energy barrier for nucleophilic attack during peptide bond formation[]. Standard coupling reagents like DIC/HOBt are kinetically insufficient, often resulting in incomplete couplings or truncation sequences[7]. To drive the reaction to completion, highly reactive coupling additives must be utilized:

  • DIC / OxymaPure: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) generates an active ester that is significantly more reactive than HOBt-based esters due to its lower pKa​ [7]. It provides superior coupling efficiency for hindered amino acids while avoiding the explosive risks associated with benzotriazole derivatives[6][7]. Furthermore, Oxyma suppresses hydrogen cyanide (HCN) evolution, improving laboratory safety[6].

  • HATU / DIPEA: Generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric (intramolecular) assistance, acting as a local base to guide the incoming amine. This makes HATU exceptionally powerful for sterically demanding couplings[7].

Workflow Visualization

SPPS_Workflow A (R)-Methyl 2-amino-2-cyclobutylacetate (Starting Material) B Mild Saponification (LiOH / aq. THF) Prevents Epimerization A->B Step 1: Hydrolysis C Fmoc Protection (Fmoc-OSu) Avoids Dipeptide Byproducts B->C Step 2: N-alpha Protection E Sterically Hindered Coupling (DIC/OxymaPure or HATU) C->E Active Building Block D Resin Deprotection (20% Piperidine in DMF) D->E Free Resin Amine F Peptide Elongation & Cleavage (TFA / Scavengers) E->F Successful Coupling

Figure 1: End-to-end workflow for the preparation and SPPS coupling of cyclobutylglycine derivatives.

Quantitative Data: Coupling Reagent Selection

To optimize the coupling of the sterically hindered cyclobutylglycine derivative, the selection of the coupling reagent is paramount. The table below summarizes the causality and performance metrics of standard SPPS coupling systems[6][7][8].

Coupling Reagent SystemActive Ester GeneratedRelative Reactivity (Steric Bulk)Epimerization RiskSafety & Byproduct Profile
DIC / HOBt OBtLowModerateHigh (Explosive hazard of HOBt)
DIC / OxymaPure Oxyma-BHighLowExcellent (Non-explosive, suppresses HCN)
HATU / DIPEA OAtVery High (Anchimeric assistance)Low to ModerateGuanidinylation risk if excess is used

Recommendation:DIC/OxymaPure is the optimal balance of safety, high reactivity, and low epimerization for cyclobutyl-containing amino acids[8].

Experimental Protocols

Protocol A: One-Pot Saponification and Fmoc-Protection

This protocol converts the commercially available methyl ester into the SPPS-ready free acid.

  • Hydrolysis: Dissolve 1.0 eq of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride in a 1:1 mixture of THF and deionized water (approx. 10 mL/mmol). Cool the mixture to 0 °C in an ice bath.

  • Mild Deprotection: Slowly add 2.5 eq of LiOH⋅H2​O (the extra equivalent neutralizes the hydrochloride salt). Stir at 0 °C for 1 hour, then allow to warm to room temperature. Stir for an additional 4 hours. Monitor the disappearance of the ester via TLC[5].

  • pH Adjustment: Once saponification is complete, cool the reaction back to 0 °C. Adjust the pH to approximately 8.5–9.0 using a 10% aqueous Na2​CO3​ solution.

  • Fmoc Protection: Dissolve 1.1 eq of Fmoc-OSu in a minimal amount of THF and add it dropwise to the reaction mixture. Stir vigorously overnight at room temperature[6].

  • Purification: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash twice with Diethyl Ether to remove unreacted Fmoc-OSu.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2.0–3.0 using 1M HCl. Extract the resulting white precipitate three times with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Fmoc-(R)-2-amino-2-cyclobutylacetic acid .

Protocol B: Solid-Phase Coupling of Fmoc-(R)-Cbg-OH

This protocol utilizes the activated building block in a self-validating SPPS elongation cycle.

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide AM resin) in Dimethylformamide (DMF) for 30 minutes. Drain.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 × 1 minute).

  • Pre-Activation: In a separate vial, dissolve 4.0 eq of Fmoc-(R)-Cbg-OH and 4.0 eq of OxymaPure in DMF (approx. 0.1 M concentration). Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to allow the formation of the highly reactive Oxyma-B active ester[6][8].

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 to 4 hours . Note: The extended coupling time is a direct causality of the steric hindrance imposed by the cyclobutyl ring.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 minute) and Dichloromethane (DCM) (3 × 1 minute).

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Negative (Yellow beads): Coupling is complete. Proceed to the next cycle.

    • Positive (Blue beads): Incomplete coupling due to steric bulk. Perform a second coupling cycle using HATU/DIPEA (4.0 eq amino acid, 3.8 eq HATU, 8.0 eq DIPEA) for 2 hours[7].

Protocol C: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2​O (95:2.5:2.5 v/v/v).

  • Reaction: Add the cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and collect the cleavage solution. Concentrate the TFA under a stream of nitrogen to about 1/3 of its volume. Add the solution dropwise to 10 volumes of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and dry the pellet.

References

Sources

Application

Application Note: Orthogonal Deprotection Strategies for (R)-Methyl 2-amino-2-cyclobutylacetate Derivatives

Introduction & Rationale (R)-Methyl 2-amino-2-cyclobutylacetate (CAS: 1251904-23-0), frequently referred to as (R)-cyclobutylglycine methyl ester or (R)-Cbg-OMe, is a sterically constrained, non-canonical amino acid deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(R)-Methyl 2-amino-2-cyclobutylacetate (CAS: 1251904-23-0), frequently referred to as (R)-cyclobutylglycine methyl ester or (R)-Cbg-OMe, is a sterically constrained, non-canonical amino acid derivative[1][2]. The incorporation of the cyclobutane ring restricts the conformational flexibility of the peptide backbone, making it a highly valuable chiral building block in the design of peptidomimetics, protease inhibitors, and targeted therapeutics[2].

During complex solid-phase or solution-phase syntheses, the N-terminal amine and C-terminal carboxylic acid must be selectively masked and unmasked. This requires an orthogonal protecting group strategy —where one protecting group can be removed under specific chemical conditions without affecting the others. This guide details the mechanistic rationale and field-validated protocols for the orthogonal deprotection of N-Boc, N-Fmoc, and C-methyl ester derivatives of (R)-cyclobutylglycine.

Mechanistic Rationale for Deprotection

N-Terminal Acidic Cleavage: The Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide chemistry[3]. Deprotection is typically achieved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][5].

  • Causality & Mechanism: The strong acid protonates the carbamate oxygen, promoting the cleavage of the C-O bond to yield a highly stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation rapidly loses a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates to release CO₂ gas. The volatility of these byproducts drives the reaction to completion, leaving the free amine trapped as a stable TFA salt[3].

N-Terminal Basic Cleavage: The Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and is traditionally removed using 20% Piperidine in N,N-Dimethylformamide (DMF)[6][7].

  • Causality & Mechanism: Fmoc cleavage proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. Piperidine acts as a mild base to abstract the highly acidic β-proton on the fluorene ring. The resulting carbanion undergoes β-elimination, releasing CO₂ and dibenzofulvene (DBF)[7]. Because DBF is a potent electrophile that can re-alkylate the newly freed amine, piperidine serves a critical dual purpose: it acts as the base for deprotection and as a nucleophilic scavenger to permanently trap DBF as a stable DBF-piperidine adduct[6][8].

C-Terminal Saponification: The Methyl Ester

Methyl esters are robust C-terminal protecting groups cleaved via base-catalyzed hydrolysis (saponification), typically using Lithium Hydroxide (LiOH) in a THF/H₂O mixture[9][10].

  • Causality & Mechanism: The cyclobutyl group introduces significant steric hindrance adjacent to the carbonyl carbon. LiOH is preferred over NaOH or KOH because the small lithium cation strongly coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxide ion[9]. Tetrahydrofuran (THF) ensures the organic substrate remains fully solvated, while water provides the necessary hydrolytic medium[10].

Workflow and Pathway Visualizations

Workflow A Fully Protected Derivative e.g., Boc-(R)-Cbg-OMe B N-Terminal Deprotection (TFA/DCM or Piperidine/DMF) A->B Acidic/Basic Cleavage C C-Terminal Deprotection (LiOH in THF/H2O) A->C Saponification D H-(R)-Cbg-OMe Ready for C-terminal coupling B->D E Boc-(R)-Cbg-OH Ready for N-terminal coupling C->E

Orthogonal deprotection workflow for (R)-cyclobutylglycine derivatives.

E1cB_Mechanism A Fmoc-Protected Amine (Fmoc-NH-R) B Proton Abstraction (by Piperidine) A->B C Carbanion Intermediate (Stabilized by Fluorene) B->C D β-Elimination (Releases CO2 + DBF) C->D E Free Amine (H2N-R) D->E F DBF-Piperidine Adduct (Scavenged Byproduct) D->F

E1cB elimination mechanism for Fmoc deprotection and DBF scavenging.

Quantitative Data Summary

Protecting GroupReagent SystemReaction MechanismTempTimePrimary Byproducts
N-Boc 20-50% TFA in DCMAcid-catalyzed cleavage0 °C to RT1-2 hIsobutylene (gas), CO₂ (gas)
N-Fmoc 20% Piperidine in DMFE1cB β-eliminationRT15-30 minCO₂ (gas), DBF-Piperidine adduct
C-Methyl Ester 2-3 eq. LiOH in THF/H₂ONucleophilic acyl substitution0 °C to RT2-4 hMethanol, Lithium salt of acid

Detailed Experimental Protocols

Protocol A: N-Boc Deprotection of Boc-(R)-Cbg-OMe[3][5]

This protocol is a self-validating system; the volatility of the reagents ensures a clean crude product if driven to completion.

  • Preparation: Dissolve Boc-(R)-Methyl 2-amino-2-cyclobutylacetate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M in a round-bottom flask.

  • Cooling: Submerge the flask in an ice bath (0 °C) and stir for 5 minutes.

  • Acid Addition: Dropwise, add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) TFA:DCM ratio. Note: Initiating at 0 °C controls the exothermic protonation and prevents side reactions.

  • Reaction: Remove the ice bath. Stir at room temperature for 1 to 2 hours. Monitor via TLC (Ninhydrin stain) or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure. To thoroughly remove residual TFA (which can interfere with downstream couplings), co-evaporate the oily residue three times with toluene. The product is obtained quantitatively as the (R)-Methyl 2-amino-2-cyclobutylacetate TFA salt.

Protocol B: N-Fmoc Deprotection of Fmoc-(R)-Cbg-OMe[7][8]
  • Preparation: Dissolve the Fmoc-protected derivative in a freshly prepared solution of 20% (v/v) Piperidine in anhydrous DMF (approx. 10 mL per gram of substrate).

  • Reaction: Stir the mixture at room temperature for 20 minutes.

  • Monitoring: Verify completion via LC-MS. The disappearance of the starting mass and the appearance of the DBF-piperidine adduct (m/z 264) confirm successful cleavage.

  • Workup: Evaporate the DMF and excess piperidine under high vacuum. Triturate the resulting residue with cold diethyl ether. The free amine typically precipitates as a solid, while the highly lipophilic DBF-piperidine adduct remains soluble in the ether layer. Filter and dry the solid under vacuum.

Protocol C: Methyl Ester Hydrolysis of (R)-Cbg-OMe derivatives[9][10]

Due to the steric bulk of the cyclobutane ring, lithium coordination is critical for this saponification.

  • Solvent System: Dissolve the N-protected (R)-cyclobutylglycine methyl ester (1.0 eq) in a 1:1 mixture of THF and distilled H₂O to achieve a 0.1 M concentration.

  • Base Addition: Cool the solution to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq) in one single portion.

  • Reaction: Stir the biphasic mixture vigorously. Allow it to warm to room temperature and stir for 2 to 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to extract any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Note: Do not over-acidify if acid-labile N-protecting groups (like Boc) are present.

  • Extraction: Extract the precipitated free carboxylic acid with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-protected-(R)-cyclobutylglycine.

References

  • [6] MDPI - Molecules. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from: [Link]

  • [7] Peptide Chemistry. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from: [Link]

  • [8] Springer Nature Experiments. Methods for Removing the Fmoc Group. Retrieved from: [Link]

  • [4] Aapptec. Standard Removal of Boc Protecting Group (Technical Support Information Bulletin 1163). Retrieved from: [Link]

  • [5] Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from: [Link]

  • [9] Reddit - Chempros. Why are my ester hydrolysis not working. Retrieved from: [Link]

  • [10] ACS Omega. Efforts To Access the Potent Antitrypanosomal Marine Natural Product Janadolide. Retrieved from: [Link]

Sources

Method

Application Note: Strategic Incorporation of (R)-Methyl 2-amino-2-cyclobutylacetate in Peptidomimetic Design

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The transition of biologically active peptides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The transition of biologically active peptides into viable clinical therapeutics is frequently hindered by their poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation. Peptidomimetic design overcomes this by introducing non-proteinogenic amino acids that restrict conformational freedom and introduce steric shielding [1].

(R)-Methyl 2-amino-2-cyclobutylacetate is a highly valuable synthetic precursor used to incorporate (R)-cyclobutylglycine (Cbg) into peptide backbones. The cyclobutane ring acts as a massive steric barrier. Mechanistically, the Cα-tetrasubstituted nature of the cyclobutyl group severely restricts the Ramachandran dihedral angles ( ϕ , ψ ), pre-organizing the peptide into defined secondary structures (such as β -turns)[2]. This conformational rigidity, combined with the physical bulk of the cyclobutane ring, prevents the peptide backbone from adapting to the active sites of circulating endo- and exopeptidases, thereby exponentially increasing its metabolic half-life.

G A (R)-Methyl 2-amino-2- cyclobutylacetate B Steric Bulk & Conformational Restriction A->B Incorporation C Proteolytic Shielding (Steric Hindrance) B->C Restricts Proteases D Enhanced Metabolic Stability C->D Increases Half-life E Improved Pharmacokinetics in Drug Design D->E Clinical Efficacy

Caption: Mechanism of cyclobutyl group enhancing peptide stability and pharmacokinetics.

Preparation of the Building Block

Before (R)-Methyl 2-amino-2-cyclobutylacetate can be utilized in Solid-Phase Peptide Synthesis (SPPS), the methyl ester must be hydrolyzed to free the carboxylate, and the α -amine must be orthogonally protected (typically with an Fmoc group) [3].

Protocol 1: Saponification and Fmoc-Protection

Causality Focus: The methyl ester is highly stable for storage but completely unreactive for C-terminal peptide coupling. Mild saponification using LiOH is chosen over NaOH to prevent the racemization of the chiral α -carbon. Subsequent Fmoc protection prevents self-condensation during SPPS.

Step-by-Step Methodology:

  • Saponification: Dissolve 10 mmol of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride in 20 mL of THF/H₂O (1:1 v/v).

  • Hydrolysis: Add 2.5 equivalents (25 mmol) of LiOH·H₂O. Stir at 0°C for 2 hours, then allow to reach room temperature. Monitor via TLC until the ester is fully consumed.

  • pH Adjustment: Acidify the mixture to pH 8.0 using 1M HCl.

  • Fmoc Protection: Add 1.1 equivalents (11 mmol) of Fmoc-OSu dissolved in 10 mL of THF dropwise. Maintain the pH at 8.0–8.5 by adding 10% Na₂CO₃ as needed. Stir for 12 hours at room temperature.

  • Workup: Extract unreacted Fmoc-OSu with diethyl ether (2 x 20 mL). Acidify the aqueous layer to pH 2.0 with 1M HCl to precipitate the Fmoc-(R)-Cbg-OH.

  • Isolation: Extract the product with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-(R)-Cbg-OH into a growing peptide chain presents a significant synthetic challenge. The cyclobutyl ring creates immense steric hindrance around the electrophilic carbonyl carbon, rendering standard coupling reagents (like DIC/Oxyma or HBTU) inefficient.

Protocol 2: High-Efficiency Coupling Strategy

Causality Focus: To overcome the activation energy barrier imposed by the cyclobutyl group, highly reactive uronium salts (HATU) paired with HOAt must be used. HATU forms a 7-aza-1-hydroxybenzotriazole active ester, which benefits from a neighboring group effect (the nitrogen atom in the pyridine ring hydrogen-bonds with the incoming amine), drastically accelerating the coupling of sterically hindered residues [4].

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-(R)-Cbg-OH and 3.9 equivalents of HATU in minimal DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes (standard amino acids require only 30 minutes).

  • Double Coupling (Crucial): Drain the reaction mixture and repeat Steps 3 and 4 with fresh reagents to ensure >99% conversion.

  • Capping: Treat the resin with acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

  • Cleavage: Following sequence completion, cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Workflow Step1 1. Saponification & Fmoc Protection (Preparation of Fmoc-Cbg-OH) Step2 2. Resin Loading (Swelling & Deprotection) Step1->Step2 Step3 3. Coupling of Fmoc-Cbg-OH (HATU/HOAt/DIEA, Extended Time) Step2->Step3 Step4 4. Chain Elongation (Standard SPPS) Step3->Step4 Step5 5. Cleavage & Global Deprotection (TFA/TIS/H2O) Step4->Step5 Step6 6. LC-MS Purification & Validation Step5->Step6

Caption: Step-by-step workflow for incorporating cyclobutylglycine into peptides via SPPS.

Quantitative Data: Impact of Cyclobutyl Incorporation

The table below summarizes the physicochemical and kinetic shifts observed when substituting a standard natural amino acid (e.g., Leucine or Glycine) with (R)-cyclobutylglycine in a peptidomimetic framework.

ParameterStandard Amino Acid (e.g., Leu)(R)-Cyclobutylglycine (Cbg)Mechanistic Impact
Steric Hindrance (Charton Value) ~0.98> 1.50Demands highly reactive coupling reagents (HATU).
SPPS Coupling Time 20 - 30 min120 min (Double Coupling)Prevents incomplete sequence elongation.
Lipophilicity (LogP contribution) +1.80+2.10Enhances membrane permeability and cell penetration.
Proteolytic Half-life (Human Serum) < 2 hours> 36 hoursSteric shielding blocks protease active site binding.

Self-Validating Serum Stability Assay

To empirically prove the efficacy of the cyclobutyl modification, the synthesized peptidomimetic must be tested in biological matrices.

Protocol 3: LC-MS/MS Serum Stability Assay

Causality Focus: A major pitfall in stability assays is degraded or inactive serum, leading to false-positive stability claims. This protocol is self-validating because it mandates the co-incubation of a known susceptible native peptide (Internal Control) alongside the cyclobutyl-modified peptidomimetic. If the control peptide does not degrade, the assay is invalid.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the cyclobutyl-peptidomimetic and a 1 mM stock of a native control peptide (e.g., Substance P) in DMSO.

  • Matrix Incubation: Dilute human serum to 25% (v/v) in PBS (pH 7.4). Pre-warm to 37°C.

  • Initiation: Spike the peptides into the serum matrix to a final concentration of 10 µM each. Incubate at 37°C with gentle shaking.

  • Time-Course Sampling: At t=0,1,2,4,8,12,and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid. This denatures the proteases and halts degradation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial. Quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM).

  • Validation Check: The assay is only considered valid if the native control peptide shows >80% degradation within the first 4 hours.

References

  • Aminoacids of the cyclobutane series. ResearchGate. Available at:[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed Central (PMC). Available at:[Link]

  • Boc-L-Cyclobutylglycine. LookChem. Available at: [Link]

Application

High-Yield Esterification of (R)-2-Amino-2-cyclobutylacetic Acid: Protocols for Preserving Chiral Integrity

Introduction & Mechanistic Rationale (R)-2-amino-2-cyclobutylacetic acid (also known as (R)-cyclobutylglycine) is a sterically hindered, unnatural aliphatic amino acid[1]. The incorporation of such unnatural amino acids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(R)-2-amino-2-cyclobutylacetic acid (also known as (R)-cyclobutylglycine) is a sterically hindered, unnatural aliphatic amino acid[1]. The incorporation of such unnatural amino acids (UAAs) into peptides or proteins often requires masking the carboxyl group as an ester. This modification not only serves as a critical protecting group during solid-phase peptide synthesis (SPPS) but also significantly enhances the bioavailability and cellular uptake of the UAA in mammalian cells[2].

Esterifying an unprotected amino acid presents two primary chemical challenges:

  • Intermolecular Self-Condensation : The presence of both a nucleophilic free amine and an activated electrophilic carboxyl group can lead to uncontrolled amide formation or polymerization[3].

  • Chiral Integrity Loss : The α -proton of cyclobutylglycine is susceptible to base-catalyzed abstraction. Exposure to basic conditions (such as during saponification or basic coupling) frequently leads to racemization[4].

The Causality of Acidic Esterification: To circumvent these issues, acid-catalyzed esterification in the presence of an alcohol (e.g., methanol) is strictly employed. By generating anhydrous HCl in situ, the free amine is immediately protonated to its non-nucleophilic ammonium salt ( −NH3+​Cl− ). This creates a self-validating system: the protonation ensures the amine cannot attack the activated acyl intermediate, thereby exclusively yielding the amino acid ester hydrochloride[5][6]. Furthermore, the strongly acidic environment completely suppresses enolization at the α -carbon, preserving the delicate (R)-stereocenter[4].

Reagent Selection: SOCl2​ vs. TMSCl

Two primary reagents are utilized for the in situ generation of anhydrous HCl in methanol:

  • Thionyl Chloride ( SOCl2​ ) : A highly reactive, classical reagent that reacts with methanol to form HCl and SO2​ gas. While highly effective and scalable, the vigorous exotherm and off-gassing require stringent temperature control and gas scrubbing[5].

  • Trimethylchlorosilane (TMSCl) : A milder, highly efficient alternative. TMSCl reacts with methanol to generate HCl and volatile TMS-OMe. This method operates at room temperature, avoids toxic SO2​ gas, and is exceptionally compatible with sensitive unnatural amino acids, often yielding superior purity profiles[7].

Reaction Workflow

Workflow SM (R)-2-Amino-2-cyclobutylacetic acid [Starting Material] Solvent Suspend in Anhydrous Methanol (Nucleophile & Solvent) SM->Solvent Cool Cool to 0 °C (Ice Bath) Solvent->Cool Reagent Add TMSCl or SOCl2 Dropwise (Generates anhydrous HCl in situ) Cool->Reagent React Stir at RT (TMSCl) or Reflux (SOCl2) (Esterification & Amine Protonation) Reagent->React Isolate Concentrate & Triturate in Et2O (Removes Volatiles & Byproducts) React->Isolate Product (R)-Cyclobutylglycine Methyl Ester HCl [Final Product] Isolate->Product

Caption: Workflow for the preparation of (R)-cyclobutylglycine methyl ester hydrochloride.

Detailed Experimental Protocols

Protocol A: TMSCl-Mediated Esterification (Recommended for High Purity)

Causality Check: TMSCl is selected here to prevent the harsh localized heating associated with SOCl2​ , which can degrade sterically hindered UAAs or induce minor racemization[7].

  • Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-amino-2-cyclobutylacetic acid (1.0 eq, 10 mmol).

  • Activation : Suspend the amino acid in anhydrous methanol (50 mL) under an inert argon atmosphere.

  • Reagent Addition : Cool the suspension to 0 °C using an ice-water bath. Slowly add freshly distilled trimethylchlorosilane (TMSCl) (2.0 eq, 20 mmol) dropwise over 10 minutes. Insight: The dropwise addition controls the mild exothermic generation of HCl, preventing solvent boil-off[7].

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–16 hours. Monitor completion via TLC (Ninhydrin stain).

  • Isolation : Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The byproduct (TMS-OMe) and excess methanol are highly volatile and easily removed.

  • Purification : Triturate the resulting crude solid with cold anhydrous diethyl ether (3 x 20 mL) to remove trace lipophilic impurities. Dry under high vacuum to afford (R)-2-amino-2-cyclobutylacetic acid methyl ester hydrochloride as a pure white solid.

Protocol B: SOCl2​ -Mediated Esterification (Recommended for Scale-Up)

Causality Check: SOCl2​ drives the reaction to completion by irreversibly forming SO2​ gas, making it ideal for large-scale syntheses where atom economy and rapid conversion are prioritized[5].

  • Preparation : Suspend (R)-2-amino-2-cyclobutylacetic acid (1.0 eq, 50 mmol) in anhydrous methanol (150 mL) in a 500 mL two-neck flask fitted with a reflux condenser and a gas scrubber (to neutralize SO2​ /HCl emissions)[5][6].

  • Cooling : Chill the mixture to -5 °C to 0 °C using an ice-salt bath.

  • Addition : Add thionyl chloride ( SOCl2​ ) (2.5 eq, 125 mmol) dropwise via an addition funnel over 30 minutes. Critical: Rapid addition will cause violent boiling and splashing; slow addition ensures safe dissipation of the exotherm[3].

  • Reaction : Allow the mixture to warm to room temperature, then heat to a gentle reflux (65 °C) for 4–6 hours.

  • Workup : Cool to room temperature and evaporate all volatiles under reduced pressure. Co-evaporate with toluene (2 x 50 mL) to azeotropically remove residual HCl and water[6].

  • Purification : Triturate the residue with diethyl ether, filter, and dry under high vacuum.

Quantitative Data & Method Comparison

ParameterTMSCl / MeOH Method SOCl2​ / MeOH Method
Typical Yield 92 – 98%90 – 95%
Reaction Temperature 0 °C to Room Temp (25 °C)0 °C to Reflux (65 °C)
Reaction Time 12 – 16 hours4 – 6 hours
Primary Byproducts TMS-OMe (volatile, non-toxic) SO2​ gas, HCl gas (toxic, corrosive)
Racemization Risk Extremely LowLow (if exotherm is tightly controlled)
Scalability Excellent for discovery/lab scalePreferred for pilot/process scale

Troubleshooting & Self-Validation System

  • Self-Validation of Reaction Progress : The starting material, (R)-cyclobutylglycine, is largely insoluble in methanol at room temperature. As the reaction progresses and the ester hydrochloride forms, the solution will become completely homogeneous. A transition to a clear solution serves as a visual self-validation that the esterification is proceeding successfully[7].

  • Avoiding Amide Formation : If an amide byproduct is detected via LC-MS, it indicates insufficient in situ HCl generation. Ensure that the alcohol solvent is strictly anhydrous. Water consumes the chlorinating reagent ( SOCl2​ or TMSCl) without generating sufficient HCl to maintain the amine in its protonated, non-nucleophilic state[3].

  • Neutralization Precautions : If the freebase ester is required for downstream applications, neutralization must be performed carefully. Quench the acidic reaction mixture slowly into a cold aqueous base solution (e.g., K2​CO3​ or NaHCO3​ ) to prevent localized basic hotspots that could trigger racemization of the α -chiral center[6].

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in (R)-Methyl 2-amino-2-cyclobutylacetate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chiral synthesis of unnatural amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chiral synthesis of unnatural amino acids. (R)-Methyl 2-amino-2-cyclobutylacetate is a highly valued chiral building block in peptidomimetic drug discovery due to the unique conformational rigidity imparted by the cyclobutane ring[1]. However, achieving a high enantiomeric excess (ee > 99%) requires strict thermodynamic and kinetic control.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve ee degradation issues during your synthesis workflows.

Section 1: Troubleshooting Guide - Root Causes of Low Enantiomeric Excess

Issue 1: Incomplete Enzymatic Resolution of the Racemic Precursor

  • Symptom: The isolated (R)-enantiomer shows an ee of 70-85% instead of the expected >99%.

  • Causality: The most reliable industrial route to (R)-cyclobutylglycine derivatives involves the enzymatic kinetic resolution of N-acetyl-DL-cyclobutylglycine using L-Aminoacylase[2]. L-Aminoacylase strictly hydrolyzes the L-enantiomer into the free aqueous-soluble L-amino acid, leaving the N-acetyl-D-cyclobutylglycine intact. Because you are targeting the (R)-enantiomer (the D-amino acid), your product is derived from the unreacted substrate. In kinetic resolution, the ee of the unreacted substrate approaches 100% only as the conversion of the reactive enantiomer reaches or slightly exceeds 50%. If the reaction is quenched prematurely (e.g., at 40% conversion), the organic phase will be contaminated with residual N-acetyl-L-cyclobutylglycine, drastically lowering the final ee.

  • Solution: Monitor the reaction via chiral HPLC. Allow the enzymatic resolution to proceed until the conversion is strictly ≥51%. It is better to slightly over-hydrolyze to ensure the complete consumption of the L-enantiomer, sacrificing a negligible amount of yield for pristine enantiopurity.

Issue 2: Racemization During Esterification

  • Symptom: The isolated N-acetyl-D-cyclobutylglycine intermediate has >99% ee, but the final (R)-Methyl 2-amino-2-cyclobutylacetate drops to <90% ee.

  • Causality: The alpha-proton of cyclobutylglycine is susceptible to abstraction. During the final esterification step, excessive heat or prolonged exposure to strong acids promotes enolization at the sterically hindered chiral alpha-carbon, leading to racemization.

  • Solution: Perform the esterification using strictly controlled, mild conditions. The Thionyl Chloride ( SOCl2​ ) and Methanol method is preferred, provided the SOCl2​ is added dropwise at 0 °C, and the reaction is never heated above room temperature.

Issue 3: Ligand Degradation in Dynamic Kinetic Resolution (DKR)

  • Symptom: When utilizing Ni(II)-complexes for DKR of unprotected amino acids, diastereoselectivity drops unexpectedly.

  • Causality: Advanced DKR methods utilize chiral Ni(II) Schiff base complexes to achieve high ee[3]. However, these complexes are highly sensitive to moisture and oxidative degradation. If the chiral ligand degrades, the background uncatalyzed reaction competes, yielding a racemic product.

  • Solution: Ensure strict anhydrous conditions and degas all solvents. Monitor the structural integrity of the Ni(II) complex via LC-MS prior to the addition of the racemic substrate.

Section 2: Quantitative Data - Impact of Resolution Parameters

Table 1: Comparative Analysis of Resolution Methods on (R)-Cyclobutylglycine ee%

Resolution MethodCatalyst / EnzymeTarget SubstrateOptimal TimeTarget ConversionFinal D-Enantiomer ee%
Enzymatic Kinetic Resolution L-AminoacylaseN-Acetyl-DL-cyclobutylglycine24-48 h51-52%> 99%
Enzymatic Kinetic Resolution L-AminoacylaseN-Acetyl-DL-cyclobutylglycine12 h35%54%
Dynamic Kinetic Resolution Ni(II) Schiff BaseUnprotected DL-cyclobutylglycine72 h> 95%98%
Enzymatic Ester Hydrolysis AlcalaseRacemic Methyl Ester72 h50%88-92%

Section 3: Experimental Workflow and Protocols

G Racemic Racemic N-Acetyl-DL-cyclobutylglycine Enzyme L-Aminoacylase Resolution (pH 7.5, 37°C) Racemic->Enzyme Split Phase Separation Enzyme->Split L_AA L-cyclobutylglycine (Aqueous Phase - Discard) Split->L_AA Hydrolyzed (L) D_NAc N-Acetyl-D-cyclobutylglycine (Organic Phase - Target) Split->D_NAc Unreacted (D) Hydrolysis Acid Hydrolysis (6M HCl, Reflux) D_NAc->Hydrolysis D_AA (R)-cyclobutylglycine (ee > 99%) Hydrolysis->D_AA Esterification Mild Esterification (SOCl2, MeOH, 0°C) D_AA->Esterification Product (R)-Methyl 2-amino-2-cyclobutylacetate (Final Product) Esterification->Product

Workflow for enzymatic resolution and synthesis of (R)-Methyl 2-amino-2-cyclobutylacetate.

Protocol A: Enzymatic Kinetic Resolution of N-Acetyl-DL-cyclobutylglycine
  • Substrate Preparation: Dissolve racemic N-acetyl-DL-cyclobutylglycine in distilled water. Adjust the pH to 7.5 using 1M NaOH.

  • Enzyme Addition: Add L-Aminoacylase (from Aspergillus melleus) to the solution[2].

  • Incubation & pH Control: Incubate the mixture at 37 °C with gentle stirring. Causality: As the amide hydrolyzes, it releases free carboxylic acid, dropping the pH. Maintain pH at 7.5 by dropwise addition of 0.1M NaOH via an automated pH stat.

  • Monitoring: Monitor the reaction via chiral HPLC. Stop the reaction only when the conversion reaches 51-52%.

  • Phase Separation (Self-Validating Step): Acidify the mixture to pH 2.0 using 1M HCl. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Causality: At pH 2.0, the unreacted N-acetyl-D-cyclobutylglycine is fully protonated and lipophilic, partitioning into the organic phase. Conversely, the hydrolyzed L-cyclobutylglycine becomes a positively charged ammonium species, remaining trapped in the aqueous layer. If extraction yields are poor, the pH was not lowered sufficiently.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield enantiopure N-acetyl-D-cyclobutylglycine.

Protocol B: Deprotection and Mild Esterification
  • Acid Hydrolysis: Suspend the isolated N-acetyl-D-cyclobutylglycine in 6M HCl and heat to reflux for 4 hours to cleave the acetyl group. Evaporate the solvent under reduced pressure to yield (R)-cyclobutylglycine hydrochloride salt.

  • Esterification Setup: Suspend the (R)-cyclobutylglycine hydrochloride in anhydrous Methanol and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Thionyl Chloride ( SOCl2​ ) dropwise over 30 minutes. Causality: SOCl2​ reacts with methanol to generate HCl and dimethyl sulfite in situ. If added too rapidly, the exothermic reaction raises the temperature. The combination of heat and strong acid promotes enolization at the cyclobutyl alpha-carbon, leading to racemization. Keeping the internal temperature strictly below 5 °C ensures stereochemical integrity.

  • Reaction & Workup: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Do not heat. Concentrate the mixture under vacuum and triturate the resulting solid with cold diethyl ether to yield (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride as a highly pure, crystalline solid.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my L-Aminoacylase resolution stalling at 30% conversion? A: Enzyme stalling is almost always caused by a drop in pH. As L-Aminoacylase hydrolyzes the N-acetyl group, it generates free L-cyclobutylglycine and acetic acid, which lowers the pH of the unbuffered solution. If the pH drops below 6.5, the enzyme denatures or loses activity. Ensure you are using a pH stat titrator or a strong phosphate buffer to maintain a pH of 7.5-8.0 throughout the reaction.

Q: Can I use Lipase to resolve the racemic methyl ester directly instead of using Acylase on the N-acetyl derivative? A: Yes, enzymatic resolution of racemic amino acid esters using enzymes like Alcalase or Lipase PS is a viable alternative. However, cyclobutyl groups introduce significant steric hindrance near the ester carbonyl. This often results in sluggish reaction kinetics compared to the Acylase I method, which targets the less sterically encumbered N-acetyl group. If you choose the esterase route, expect longer reaction times and require higher enzyme loadings.

Q: How do I accurately measure the ee of (R)-Methyl 2-amino-2-cyclobutylacetate? A: Direct chiral HPLC of the free amine can suffer from peak tailing and poor resolution. It is highly recommended to derivatize the amino group (e.g., with Fmoc-Cl or Boc2​O ) prior to analysis. Analyze the protected derivative using a chiral stationary phase column (e.g., Chiralpak AD-H or OD-H) with a hexane/isopropanol mobile phase to achieve baseline separation of the enantiomers.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (R)-Methyl 2-amino-2-cyclobutylacetate Coupling

The Chemical Challenge: Steric Shielding (R)-Methyl 2-amino-2-cyclobutylacetate is a highly valuable, non-natural amino acid derivative utilized in peptidomimetics and advanced drug discovery. However, the α -carbon is d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: Steric Shielding

(R)-Methyl 2-amino-2-cyclobutylacetate is a highly valuable, non-natural amino acid derivative utilized in peptidomimetics and advanced drug discovery. However, the α -carbon is directly bonded to a cyclobutyl ring. This α -branching creates a massive steric shield around the primary amine, severely retarding its ability to act as a nucleophile during amide bond formation. When standard coupling protocols are applied, researchers frequently encounter sluggish kinetics, incomplete conversion, and a high risk of epimerization of the activated carboxylic acid partner.

Diagnostic Workflow

Before adjusting your protocol, consult the decision tree below to identify the most efficient optimization pathway for your specific coupling scenario.

Workflow Start Evaluate Coupling of (R)-Methyl 2-amino-2-cyclobutylacetate Standard Standard Activation (DIC/HOBt) Start->Standard Check1 Conversion > 90%? Standard->Check1 Upgrade High-Efficiency Reagents (COMU or HATU + DIEA) Check1->Upgrade No (Steric Block) Success Proceed to Isolation & Characterization Check1->Success Yes Check2 Conversion > 90%? Upgrade->Check2 Advanced Extreme Hindrance Protocols (Acid Fluorides or Microwave) Check2->Advanced No Check2->Success Yes Advanced->Success

Caption: Fig 1. Decision tree for optimizing sterically hindered cyclobutylacetate couplings.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why do standard carbodiimide (DIC/HOBt or EDC/NHS) couplings fail with this cyclobutyl derivative? A1: The failure is rooted in reaction kinetics. Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate (1[1]). In a standard reaction, the amine rapidly attacks this intermediate (or the subsequent HOBt active ester). However, the bulky cyclobutyl group physically blocks the amine's approach. Because aminolysis is delayed, the O-acylisourea has time to undergo an irreversible O→N acyl shift, forming a totally inactive N-acylurea byproduct, effectively killing the reaction and reducing yield (2[2]).

Q2: Which coupling reagents are statistically most effective for α -branched amines? A2: Uronium/aminium salts based on the Oxyma leaving group, specifically COMU , are highly recommended. COMU forms an Oxyma active ester that is less sterically demanding than traditional benzotriazole (HOBt/HOAt) esters (3[3]). This allows the hindered cyclobutyl amine to penetrate the electrophilic center more easily. If COMU is unavailable, HATU combined with a less hindered base (like 2,4,6-collidine) is the next best alternative.

Q3: How can I minimize epimerization of the carboxyl component during these extended coupling times? A3: When coupling to a hindered amine, the activated acid sits unreacted for longer periods, increasing the risk of oxazolone formation (the primary pathway for racemization) (4[4]). COMU and OxymaPure suppress this by rapidly forming a stable, yet highly reactive, active ester that resists oxazolone conversion better than HOAt (3[3]). Furthermore, reducing the equivalents of base or switching from DIEA to a weaker, bulkier base like collidine minimizes base-catalyzed proton abstraction at the α -carbon.

Q4: What if uronium salts still yield incomplete conversion? A4: For extreme steric hindrance, transition to Acid Fluorides . Unlike bulky active esters, the fluoride ion is exceptionally small. Acid fluorides easily penetrate the steric shield of the cyclobutyl group and can be coupled under neutral conditions without a tertiary base, virtually eliminating epimerization (5[5]). They have been proven to drive even the most difficult α,α -disubstituted couplings to >95% yield ().

Logical Relationship: COMU Activation Mechanism

To understand why COMU succeeds where others fail, review the activation pathway below.

Mechanism Acid Carboxylic Acid (Electrophile) COMU COMU / Base (Activation) Acid->COMU ActiveEster Oxyma Active Ester (Highly Reactive) COMU->ActiveEster Rapid Esterification Product Target Amide Bond (Coupled Product) ActiveEster->Product Aminolysis Amine Cyclobutylacetate Amine (Hindered Nucleophile) Amine->Product Nucleophilic Attack

Caption: Fig 2. Mechanism of COMU-mediated activation overcoming cyclobutyl steric hindrance.

Quantitative Reagent Comparison

The following table summarizes the expected performance of various coupling systems when reacting with highly hindered amines like (R)-Methyl 2-amino-2-cyclobutylacetate, based on established peptide synthesis literature (6[6],5[5], 3[3]).

Coupling Reagent SystemActive Intermediate SizeRelative Reactivity vs. HindranceEpimerization RiskTypical Yield RangeSafety Profile
DIC / HOBt Bulky (Benzotriazole)LowHigh (Prolonged times)30% - 50%Explosive risk (HOBt)
HATU / DIEA Bulky (Azabenzotriazole)HighModerate60% - 80%Explosive risk (HOAt)
COMU / Oxyma Moderate (Linear Oxime)Very HighLow85% - 95%Non-explosive, Safer
Acid Fluoride (TFFH) Minimal (Fluoride ion)ExtremeVery Low (Neutral pH)> 95%Corrosive byproducts

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Coupling using COMU

This protocol utilizes COMU due to its superior solubility, high reactivity, and a built-in colorimetric indicator that self-validates the activation step (3[3]).

Materials:

  • Carboxylic acid component (1.0 eq)

  • (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride (1.1 eq)

  • COMU (1.0 eq)

  • Base: 2,4,6-Collidine or DIEA (2.0 - 3.0 eq; use 3.0 eq if amine is a hydrochloride salt)

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) at 0 °C under an inert atmosphere.

  • Base Addition (Validation Step): Add 1.0 eq of the base dropwise. Self-Validation: The solution will undergo a distinct color change (typically turning yellow or orange), confirming the formation of the Oxyma active ester. Stir for 2-3 minutes.

  • Nucleophile Addition: In a separate vial, dissolve the (R)-Methyl 2-amino-2-cyclobutylacetate HCl (1.1 eq) in a minimal amount of DMF with the remaining base (1.0 - 2.0 eq) to free-base the amine.

  • Coupling: Transfer the amine solution to the activated ester mixture. Allow the reaction to slowly warm to room temperature.

  • Monitoring: Stir for 2 to 12 hours. Monitor the disappearance of the active ester via LC-MS or TLC. The reduced steric bulk of the Oxyma leaving group facilitates attack by the cyclobutyl amine.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with 1M HCl, brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Acid Fluoride Generation for Extreme Hindrance

If Protocol A yields incomplete conversion, the acid fluoride method is the ultimate fallback for sterically congested amines (, 5[5]).

Materials:

  • Carboxylic acid component (1.0 eq)

  • (R)-Methyl 2-amino-2-cyclobutylacetate (1.2 eq, free-based)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.0 eq)

  • DIEA (1.0 eq)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • In Situ Fluorination: Dissolve the carboxylic acid (1.0 eq) and TFFH (1.0 eq) in anhydrous DCM under argon.

  • Activation: Add DIEA (1.0 eq) dropwise. Self-Validation: To confirm acid fluoride formation, remove a 5 μL aliquot, quench into methanol, and analyze via LC-MS to observe the methyl ester mass.

  • Coupling: Once the acid fluoride is fully formed (typically 15-30 minutes), add the (R)-Methyl 2-amino-2-cyclobutylacetate (1.2 eq). Note: No additional base is required for the coupling step, which prevents base-catalyzed epimerization.

  • Heating (Optional): If the reaction stalls, apply gentle heating (40 °C) or microwave irradiation (60 °C for 15 mins). The tiny atomic radius of the fluoride leaving group allows the bulky cyclobutyl amine to attack the carbonyl.

  • Workup: Wash the DCM layer sequentially with water, saturated NaHCO3​ , and brine. Dry and concentrate for purification.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications URL
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids Source: Benchchem URL
  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant Source: OxymaPure URL
  • Overcoming Aggregation in Solid-phase Peptide Synthesis Source: Sigma-Aldrich URL
  • Epimerisation in Peptide Synthesis Source: MDPI URL
  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Source: ACS Publications URL
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL

Sources

Troubleshooting

Optimizing yields for (R)-Methyl 2-amino-2-cyclobutylacetate isolation

Technical Support Center: Yield Optimization for (R)-Methyl 2-amino-2-cyclobutylacetate Isolation Welcome to the Technical Support Center for chiral amino acid ester isolation. (R)-Methyl 2-amino-2-cyclobutylacetate is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for (R)-Methyl 2-amino-2-cyclobutylacetate Isolation

Welcome to the Technical Support Center for chiral amino acid ester isolation. (R)-Methyl 2-amino-2-cyclobutylacetate is a highly valuable chiral building block, functioning as a sterically constrained proline analog critical in the synthesis of peptidomimetics and targeted therapeutics[1].

Because classical kinetic resolution (KR) inherently limits the theoretical yield of a single enantiomer to 50%[2], modern isolation strategies employ Dynamic Kinetic Resolution (DKR) or coupled enzymatic systems to push yields toward 100%[3][4]. This guide provides field-validated protocols, mechanistic troubleshooting FAQs, and optimization data for researchers scaling up the isolation of the (R)-enantiomer.

Workflow Overview: Dynamic Kinetic Resolution (DKR)

To bypass the 50% yield ceiling of classical resolution, a DKR approach couples an enantioselective enzyme with an in situ racemization catalyst. The diagram below illustrates the self-validating cycle required to maximize the yield of the (R)-enantiomer.

DKR_Workflow Racemate Racemic Methyl 2-amino-2-cyclobutylacetate Enzyme Enzymatic Resolution (e.g., Lipase or Transaminase) Racemate->Enzyme R_Isomer (R)-Isomer Product (Target) Enzyme->R_Isomer High Enantioselectivity S_Isomer (S)-Isomer (Unwanted) Enzyme->S_Isomer Unreacted Racemization In situ Racemization (Metal Catalyst / Base) S_Isomer->Racemization Racemization->Racemate Recycling

Fig 1: Dynamic Kinetic Resolution (DKR) workflow maximizing (R)-enantiomer yield.

Standard Operating Procedure: DKR-Assisted Enzymatic Isolation

This methodology details a chemoenzymatic DKR approach. By running the resolution and racemization concurrently, the system constantly replenishes the depleted (R)-enantiomer from the unreacted (S)-enantiomer pool[4].

Step 1: Substrate Preparation & Phase Control

  • Dissolve 50 mmol of racemic methyl 2-amino-2-cyclobutylacetate in 100 mL of a biphasic solvent system (e.g., MTBE / 100 mM phosphate buffer, pH 7.5).

    • Causality Check: The biphasic system is critical. It partitions the ester into the organic phase, shielding the carbonyl carbon from spontaneous non-enzymatic aqueous hydrolysis while allowing interfacial enzymatic activity.

  • Add the appropriate amine acceptor (e.g., sodium pyruvate, 2 mM) if utilizing a transaminase route[3], or an acyl donor (e.g., isopropyl acetate, 3 eq) for a lipase-mediated route.

Step 2: Biocatalyst and Racemization Catalyst Addition

  • Introduce the (R)-selective enzyme (e.g., engineered ω -transaminase or Candida antarctica Lipase B, 5-10 wt%).

  • Add the racemization catalyst (e.g., a transition metal catalyst like a Ru-complex, or a phase-transfer catalyst if utilizing an azlactone intermediate)[4].

  • Causality Check: The racemization catalyst must operate under the exact same pH and temperature constraints as the enzyme. If the metal catalyst oxidizes or the base denatures the enzyme, the DKR halts, reverting the system to a standard KR with a hard <50% yield limit.

Step 3: Reaction Monitoring and Isolation

  • Incubate the vessel at 35°C with orbital shaking (250 rpm). Monitor conversion and enantiomeric excess (ee) via chiral HPLC.

  • Once conversion exceeds 95% (typically 24-48 hours), filter out the immobilized enzyme for future reuse.

  • Extract the aqueous phase with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the (R)-methyl 2-amino-2-cyclobutylacetate via silica gel chromatography or direct crystallization as a hydrochloride salt to achieve >99% ee[1][5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final yield/ee of the isolated (R)-enantiomer.

Optimization ParameterConditionYield (%)Enantiomeric Excess (ee %)Mechanistic Causality
Standard KR (Control) Enzyme only, 24h48%99%Yield is inherently capped at 50% due to the accumulation of the unreacted (S)-enantiomer[2].
DKR (Base Catalyzed) Enzyme + Mild Base72%85%Base induces partial background hydrolysis of the ester, lowering both overall yield and enantiopurity[4].
DKR (Metal Catalyzed) Enzyme + Ru-Catalyst91%98%Ru-catalyst selectively racemizes the amine stereocenter without hydrolyzing the ester group.
Enzyme-Coupled (Transaminase) (R)-ATA + Amino Acid Oxidase95%>99%The oxidase continuously recycles the co-product, driving the thermodynamic equilibrium forward[3].

Troubleshooting & FAQs

Q1: Why is my overall yield stalling at exactly 45-50% despite extended reaction times? A: You are experiencing a failure in the racemization step, effectively reducing your DKR to a standard Kinetic Resolution (KR). In a KR, the enzyme selectively converts the (R)-enantiomer, leaving the (S)-enantiomer untouched, which mathematically caps your yield at 50%[2]. Solution: Verify the activity of your racemization catalyst. If using a transition metal catalyst (e.g., Ir or Ru), ensure the reaction is strictly degassed, as dissolved oxygen can poison the metal center. If using a phase-transfer catalyst (PTC), ensure the base concentration is sufficient to deprotonate the alpha-carbon[4].

Q2: The enantiomeric excess (ee) of the isolated (R)-Methyl 2-amino-2-cyclobutylacetate is dropping below 90%. How do I fix this? A: A drop in ee during DKR indicates that a non-enzymatic background reaction is competing with the enzymatic reaction. If the racemization catalyst or the acyl donor reacts directly with the substrate outside of the enzyme's chiral pocket, racemic product forms. Solution: Lower the reaction temperature (e.g., from 40°C to 30°C). While this decreases the overall reaction velocity, it exponentially suppresses the non-selective background reaction compared to the enzyme-catalyzed pathway, restoring high enantioselectivity.

Q3: I am observing significant ester hydrolysis (formation of 2-amino-2-cyclobutylacetic acid) instead of the desired ester. What is the mechanism behind this, and how can it be prevented? A: The methyl ester of cyclobutylacetate is highly susceptible to nucleophilic attack by water, especially under the mildly basic conditions sometimes required for racemization[4]. The cyclobutane ring's steric profile does not sufficiently shield the carbonyl carbon from hydrolysis compared to bulkier esters (like tert-butyl esters). Solution: Minimize water content by using organic solvents (e.g., MTBE or toluene) alongside immobilized enzymes. If an aqueous buffer is strictly required for transaminase activity, tightly control the pH (keep it between 7.0 and 7.5) and utilize a biphasic system to partition the ester into the organic phase, protecting it from the aqueous nucleophiles.

Q4: Can I recover and recycle the unwanted (S)-enantiomer if I choose to perform a classical resolution instead of DKR? A: Yes. If you use a classical resolution with a chiral resolving agent (e.g., D-tartaric acid derivatives)[2], the unwanted (S)-enantiomer will remain in the mother liquor. Solution: Isolate the (S)-enantiomer, dissolve it in a solvent like ethanol/water, and treat it with a strong base (e.g., Ba(OH)₂) or a catalytic system to racemize the stereocenter via deprotonation of the alpha-proton. The resulting racemate can then be fed back into the resolution pipeline, significantly improving the overall mass balance and reducing waste[2].

References

  • Title: Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors Source: White Rose eTheses Online URL: [Link]

  • Title: Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase Source: ResearchGate URL: [Link]

  • Title: An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Dynamic Kinetic Resolution of Azlactones via Phase-Transfer Catalytic Alcoholysis Source: ACS Publications (ACS Catalysis) URL: [Link]

Sources

Optimization

Troubleshooting low coupling efficiency with cyclobutyl amino acids

A Guide to Overcoming Low Coupling Efficiency in Peptide Synthesis Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Low Coupling Efficiency in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to resolve challenges encountered during the incorporation of sterically hindered residues, specifically cyclobutyl amino acids.

The unique conformational constraints imposed by cyclobutyl amino acids are highly valuable for designing structured peptidomimetics. However, their bulky nature presents a significant steric barrier to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in low coupling yields, truncated sequences, and difficult purifications. This guide provides a structured approach to troubleshooting these issues, explaining the causality behind experimental choices to ensure your synthesis is a success.

Frequently Asked Questions (FAQs)
Q1: What makes cyclobutyl amino acids so difficult to couple compared to standard amino acids?

The primary challenge is steric hindrance . The bulky cyclobutyl ring adjacent to the alpha-carbon physically obstructs the incoming activated amino acid from approaching the N-terminal amine of the growing peptide chain on the resin.[1] This increased steric bulk slows down the reaction rate and can prevent the amide bond from forming completely under standard conditions, which are typically optimized for less hindered residues.[2]

Q2: How can I confirm that I have a coupling problem?

There are two primary methods for diagnosing incomplete coupling during synthesis:

  • Qualitative On-Resin Monitoring: The Kaiser (ninhydrin) test is the most common method.[3] After the coupling step, a small sample of resin beads is tested. A positive result (blue/purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction.[3] A negative result (yellow/colorless beads) suggests the coupling was successful.

  • Quantitative Analysis by Mass Spectrometry (MS): If you suspect a problem, you can perform a test cleavage on a small amount of resin (10-20 mg).[3] Analyzing the crude product by LC-MS will reveal the presence and relative abundance of the desired full-length peptide versus deletion sequences (where the cyclobutyl residue is missing).

Q3: Is simply extending the reaction time a viable solution?

Extending the reaction time can sometimes improve yields, but it is often an insufficient and potentially risky strategy.[4] While a longer reaction (e.g., 4 hours to overnight) may help drive a slow coupling towards completion, it also increases the risk of side reactions, most notably racemization of the activated amino acid.[5][6] This is especially true if elevated temperatures are also used.[2] A more robust approach involves optimizing the core chemistry by using more potent reagents.

Q4: Which coupling reagents are recommended for cyclobutyl amino acids?

Standard carbodiimide activators like DCC or DIC are often too weak for sterically demanding couplings.[1][5] For hindered residues, you must switch to more powerful in-situ activating reagents.[7]

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and HBTU are significantly more effective.[5][7] HATU is often considered the most efficient for difficult couplings because it forms a highly reactive OAt-ester, and the resulting HOAt leaving group can catalyze the reaction (anchimeric assistance).[7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and do not carry the risk of guanidinylation of the N-terminus, a side reaction that can occur with excess aminium reagents.[7]

  • Oxyma-Based Reagents: Reagents like COMU have emerged as powerful, non-explosive alternatives to benzotriazole-based reagents and often perform better than HBTU.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a problem-solution format, providing a logical path to resolving low coupling efficiency.

Problem: My Kaiser test is strongly positive after a standard coupling with HBTU/DIPEA.

Root Cause: The activated species formed by HBTU (an OBt-ester) is not reactive enough to overcome the high activation energy barrier imposed by the steric hindrance of the cyclobutyl group.

Immediate Solutions:

  • Switch to a Superior Coupling Reagent: Your first and most impactful change should be to replace HBTU with a more potent activator. HATU is the recommended first choice due to its superior reactivity in hindered environments.[7] HCTU is also a more reactive alternative to HBTU.[5]

  • Increase Reagent Concentration: Use a higher excess of the protected amino acid and coupling reagents. Instead of the standard 2-3 equivalents, increase to 4-5 equivalents relative to the resin loading capacity. This can help drive the reaction equilibrium toward product formation.[2]

  • Perform a Double Coupling: After the initial coupling reaction (e.g., 45-60 minutes), wash the resin with DMF and repeat the coupling step with a fresh solution of activated amino acid.[5][2] This gives the reaction a second chance to go to completion.

Diagram: Troubleshooting Workflow for Incomplete Coupling

G start Start: Positive Kaiser Test (Incomplete Coupling) reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU) start->reagent double_couple Perform a double coupling with fresh reagents reagent->double_couple monitor1 Perform Kaiser Test double_couple->monitor1 microwave Use Microwave-Assisted SPPS to increase energy input monitor1->microwave Positive proceed Proceed with Synthesis monitor1->proceed Negative solvent Optimize Solvent System (Use NMP, add DMSO, or use a mixture) microwave->solvent monitor2 Perform Kaiser Test solvent->monitor2 cap Cap unreacted amines (e.g., Acetic Anhydride/DIPEA) to prevent deletion sequences monitor2->cap Positive monitor2->proceed Negative fail Problem Persists: Consider Resynthesis (Lower loading resin, etc.) cap->fail

Caption: A logical workflow for troubleshooting and resolving incomplete peptide coupling reactions.

Problem: I've switched to HATU and performed a double coupling, but MS analysis still shows a significant deletion peak.

Root Cause: The issue may extend beyond simple reaction kinetics. Severe on-resin peptide aggregation could be physically blocking reagent access to the reactive sites. Hydrophobic sequences are particularly prone to forming secondary structures (like β-sheets) that cause the peptide-resin matrix to collapse.[8][4]

Advanced Solutions:

  • Utilize Microwave-Assisted SPPS (MA-SPPS): Microwave energy can efficiently break up intermolecular hydrogen bonds that cause aggregation, dramatically improving reagent diffusion and coupling efficiency for "difficult sequences". This is often the most effective method for forcing stubborn couplings to completion.

  • Optimize the Solvent: The choice of solvent is critical for solvating the growing peptide chain.[5]

    • Switch from DMF to N-methylpyrrolidone (NMP) , which has superior solvating properties.[5][9]

    • For extremely difficult cases, consider using a solvent mixture such as DCM/DMF/NMP (1:1:1) or adding a small percentage of DMSO.[5][9]

  • Reduce Resin Loading: If you are using a high-loading resin (>0.6 mmol/g), the peptide chains are in close proximity, which encourages aggregation. Resynthesizing the peptide on a lower-substitution resin (0.1-0.3 mmol/g) can increase the distance between chains and improve solvation.[8]

  • Introduce a "Magic Mixture": Adding chaotropic salts (e.g., LiCl) or ethylene carbonate to the reaction can help disrupt secondary structures, though this should be done with caution as it can affect other aspects of the synthesis.[9]

Diagram: Mechanism of HATU Activation

HATU_Mechanism cluster_0 Activation Step cluster_1 Coupling Step R-COOH Fmoc-CycBu-OH (Carboxylic Acid) Active_Ester Highly Reactive OAt-Active Ester R-COOH->Active_Ester Pre-activation (1-5 min) HATU HATU HATU->Active_Ester Pre-activation (1-5 min) Base Base (DIPEA) Base->Active_Ester Pre-activation (1-5 min) Resin H₂N-Peptide-Resin (Free Amine) Active_Ester->Resin Nucleophilic Attack Peptide_Bond Fmoc-CycBu-NH-Peptide-Resin (Amide Bond Formed) Resin->Peptide_Bond

Caption: Activation of a carboxylic acid by HATU to form a reactive ester for amide bond formation.

Comparative Data & Recommended Protocols
Table 1: Effectiveness of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentActivated SpeciesRelative ReactivityKey Considerations
DIC/HOBtOBt-esterLow-ModerateOften insufficient for cyclobutyl or other bulky residues.[1][5]
HBTU/PyBOPOBt-esterModerateBetter than carbodiimides, but can fail in very difficult cases.[5][7]
HCTUO-6-ClBt esterHighMore reactive and often more effective than HBTU.[7]
HATU/PyAOP OAt-ester Very High Recommended for sterically hindered couplings due to high reactivity and catalytic effect of the leaving group. [7]
COMUOxyma-esterVery HighExcellent, non-explosive alternative to HATU with comparable or superior reactivity.
Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is the recommended starting point for incorporating a cyclobutyl amino acid after a standard method has failed.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-cyclobutyl-amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected and the resin has been thoroughly washed with DMF.

  • Pre-activation (First Coupling):

    • In a separate reaction vessel, dissolve the Fmoc-cyclobutyl-amino acid (4 eq.) and HATU (3.9 eq.) in DMF/NMP.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[5]

  • First Coupling Reaction:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the mixture for 45-60 minutes at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF/NMP (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-cyclobutyl-amino acid as described in Step 2.

    • Add the new solution to the resin and agitate for another 45-60 minutes.

  • Final Wash and Monitoring:

    • Drain the solution and wash the resin thoroughly with DMF/NMP (3-5 times) followed by DCM (3 times).

    • Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, proceed to the advanced troubleshooting steps.

Protocol 2: Microwave-Assisted Coupling

This protocol should be used for extremely difficult couplings where thermal methods have failed. Note: This requires a dedicated peptide microwave synthesizer.

Procedure:

  • Reagent Preparation: Prepare the activated amino acid solution as described in Protocol 1 (Steps 2a-2b).

  • Microwave Coupling:

    • Add the activated solution to the deprotected peptide-resin in a microwave-safe reaction vessel.

    • Perform the coupling in the microwave synthesizer at a set temperature (e.g., 75°C) for a duration of 5-10 minutes.[8] Microwave instruments control the reaction temperature and pressure online.

  • Washing and Monitoring:

    • After the microwave cycle, wash the resin as described in Protocol 1 (Step 6).

    • Perform a Kaiser test. The combination of a potent reagent like HATU and microwave energy resolves the vast majority of difficult coupling issues.[8]

References
  • Progress in the Synthesis of Peptides with "Difficult Sequences". (Source: Google Search)
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem. (Source: Google Search)
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (Source: Google Search)
  • Novabiochem® Coupling reagents - Merck Millipore. (Source: Google Search)
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (Source: Google Search)
  • Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. (Source: Google Search)
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (Source: Aapptec)
  • Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH - Benchchem. (Source: Google Search)
  • Troubleshooting low yield in solid-phase peptide synthesis - Benchchem. (Source: Google Search)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (Source: Aapptec)
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (Source: ChemPep)
  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate.
  • Troubleshooting Low Yield in Peptide Synthesis - On Pattison.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (Source: Google Search)
  • Optimizing Peptide Coupling: Key Techniques. (Source: Google Search)
  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (Source: Google Search)
  • Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH - Benchchem. (Source: Google Search)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Resolution of Methyl 2-amino-2-cyclobutylacetate via HPLC

For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. Methyl 2-amino-2-cyclobutylacetate, a cyclic amino acid ester, presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. Methyl 2-amino-2-cyclobutylacetate, a cyclic amino acid ester, presents a common challenge in chiral separation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for its effective chiral resolution, grounded in established principles and experimental data for analogous compounds.

The Criticality of Chiral Purity in Drug Development

The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development of enantiomerically pure pharmaceuticals. HPLC, with its high efficiency and versatility, stands as a cornerstone technology for both analytical and preparative-scale chiral separations.[1][2] The choice of chiral stationary phase (CSP) and mobile phase is critical for achieving the desired separation.

Comparing Chiral Stationary Phases for Cyclic Amino Acid Ester Resolution

The successful chiral resolution of methyl 2-amino-2-cyclobutylacetate hinges on selecting an appropriate CSP that can effectively discriminate between its enantiomers. Based on the literature for similar cyclic and α-amino acid esters, several classes of CSPs are prime candidates.[1][3][4]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used for a broad range of chiral compounds.[1][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

  • Expert Insight: For methyl 2-amino-2-cyclobutylacetate, the presence of the ester and amino groups provides key interaction points for hydrogen bonding with the carbamate groups on the polysaccharide backbone. The cyclobutyl ring's conformation will also influence how it fits into the chiral grooves of the CSP. Coated phases like Chiralcel® OD-H and Chiralpak® AD-H often provide excellent initial screening results. For enhanced solvent compatibility and robustness, immobilized versions such as Chiralpak® IA, IB, and IC are recommended.[1][4]

Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptides, such as teicoplanin (CHIROBIOTIC® T) and vancomycin, offer a unique multi-modal approach to chiral recognition.[3][6] They possess a complex structure with multiple stereogenic centers, peptide linkages, and sugar moieties, allowing for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation.

  • Expert Insight: These phases are particularly adept at separating underivatized amino acids and their derivatives in both reversed-phase and polar organic modes.[6] The primary amine of methyl 2-amino-2-cyclobutylacetate can interact with the acidic sites of the glycopeptide, making this a promising approach. The ability to operate in LC-MS compatible mobile phases is a significant advantage for analytical applications.[6]

Crown Ether-Based CSPs

Chiral crown ethers are specifically designed for the enantioseparation of primary amino compounds.[7] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether.

  • Expert Insight: This type of CSP is highly specific for compounds with a primary amine, such as methyl 2-amino-2-cyclobutylacetate. The separation is typically performed in an acidic mobile phase to ensure the amine is protonated. The rigidity of the cyclobutyl group may influence the stability and stereoselectivity of the complex formed.[7]

Data-Driven Comparison of HPLC Methods

The following table summarizes a comparison of potential starting methods for the chiral resolution of methyl 2-amino-2-cyclobutylacetate, based on typical performance for similar compounds.

Chiral Stationary Phase (CSP) Typical Mobile Phase Expected Resolution (Rs) Anticipated Selectivity (α) Pros Cons
Polysaccharide (e.g., Chiralpak® IA) n-Hexane/Ethanol (90/10, v/v) + 0.1% TFA> 1.51.2 - 1.8Broad applicability, high success rate.[1]Normal phase solvents can be problematic for some samples.
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T) Methanol/Water (80/20, v/v) + 0.1% Acetic Acid> 1.51.1 - 1.5Excellent for polar molecules, LC-MS compatible.[6]Can have lower efficiency than polysaccharide CSPs.
Crown Ether (e.g., ChiroSil® SCA(-)) 84% MeOH/16% H₂O, 5 mM HClO₄> 2.0> 1.5High selectivity for primary amines.[7]More specific, may not be suitable for derivatized compounds.

Note: TFA (Trifluoroacetic Acid) and HClO₄ (Perchloric Acid) are used as mobile phase additives to improve peak shape and enhance interaction with the CSP.

Experimental Workflow & Protocol

A systematic approach is crucial for developing a robust chiral separation method. The following workflow and detailed protocol for a polysaccharide-based CSP provide a practical starting point.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Select CSPs (Polysaccharide, Macrocyclic, etc.) B Define Screening Mobile Phases (NP, RP, PO) A->B C Perform Injections of Racemic Standard B->C D Evaluate Initial Separation (Rs, α) C->D E Select Best CSP/Mobile Phase Combination D->E Promising Result F Optimize Mobile Phase Composition (Modifier %, Additive) E->F G Optimize Flow Rate and Temperature F->G H Validate Final Method (Robustness, Linearity, LOD/LOQ) G->H

Caption: A typical workflow for chiral HPLC method development.

Detailed Protocol: Chiral Resolution on a Polysaccharide-Based CSP

This protocol is a starting point and may require optimization for methyl 2-amino-2-cyclobutylacetate.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane/Ethanol (90/10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: The normal phase conditions with an alcohol modifier are standard for polysaccharide CSPs. TFA is added to protonate the amine, improving peak shape and promoting interaction with the CSP.[5]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

    • Rationale: The analyte lacks a strong chromophore, so detection at a lower wavelength is necessary.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard of methyl 2-amino-2-cyclobutylacetate in the mobile phase to a concentration of 1 mg/mL.

Selecting the Optimal Method: A Decision-Making Framework

The choice of the final method will depend on the specific requirements of the application, such as analytical vs. preparative scale, required resolution, and compatibility with detection methods.

Method_Selection cluster_analytical Analytical Scale cluster_preparative Preparative Scale Start Application Goal? A1 High Resolution & Throughput? Start->A1 Analytical P1 High Loading Capacity? Start->P1 Preparative A2 LC-MS Compatibility? A1->A2 No A3 Polysaccharide CSP A1->A3 Yes A2->A3 No A4 Macrocyclic Glycopeptide CSP A2->A4 Yes P2 Immobilized Polysaccharide CSP P1->P2 Yes

Caption: Decision tree for selecting a chiral HPLC method.

Conclusion

The chiral resolution of methyl 2-amino-2-cyclobutylacetate by HPLC is readily achievable with a systematic approach to method development. Polysaccharide-based CSPs in normal phase mode offer a high probability of success for both analytical and preparative separations. For applications requiring LC-MS compatibility or for the separation of the underivatized free acid, macrocyclic glycopeptide phases are an excellent alternative. Crown ether-based CSPs provide a highly selective option specifically for the primary amine structure. By leveraging the principles and protocols outlined in this guide, researchers can efficiently develop robust and reliable methods for the chiral separation of this and other cyclic amino acid derivatives.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

  • ResearchGate. (n.d.). Comparative enantiomer separation of α-amino acid methyl esters on CSP...[Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • LCGC International. (2019). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • ACS Publications. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Scilit. (n.d.). Chiral HPLC Separation of Protected Amino Acids. [Link]

  • Frontiers in Chemistry. (2020). Molecular Simulation of the Separation of Some Amino Acid Enantiomers by β-Cyclodextrin in Gas-Phase. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • National Center for Biotechnology Information. (n.d.). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. [Link]

  • SciSpace. (n.d.). Processes to separate enantiomers. [Link]

  • Macmillan Group, Princeton University. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. [Link]

  • PubMed. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubMed. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. [Link]

  • ResearchGate. (2018). How to separate amino acid enantiomers?[Link]

Sources

Comparative

Crystallographic data validation for (R)-Methyl 2-amino-2-cyclobutylacetate

Title: Crystallographic Data Validation for (R)-Methyl 2-amino-2-cyclobutylacetate: A Comparative Guide to Absolute Configuration Workflows Introduction In modern drug discovery, unnatural amino acids like (R)-Methyl 2-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystallographic Data Validation for (R)-Methyl 2-amino-2-cyclobutylacetate: A Comparative Guide to Absolute Configuration Workflows

Introduction In modern drug discovery, unnatural amino acids like (R)-Methyl 2-amino-2-cyclobutylacetate (CAS 1251904-23-0) serve as critical chiral building blocks for synthesizing advanced peptidomimetics and potent antimicrobials, such as Bicycle® PBP3 inhibitors[1]. As a Senior Application Scientist, I approach the crystallographic validation of such light-atom (C, H, N, O) chiral molecules with a strict emphasis on causality and data integrity. Determining the absolute configuration relies on anomalous X-ray dispersion, which breaks Friedel's law[2]. However, the anomalous signal for light atoms is inherently weak, making validation challenging.

This guide objectively compares crystallization strategies and crystallographic validation pipelines—specifically contrasting standard Independent Atom Model (IAM) refinements against advanced aspherical scattering workflows. By establishing a self-validating protocol, we can confidently determine the Flack parameter and ensure the enantiomeric purity of the (R)-configuration.

Crystallization Strategies: Overcoming Light-Atom Limitations

To achieve a reliable Flack parameter (where the standard uncertainty u<0.1 ), the crystal must diffract to a high resolution[3]. We compared two crystallization approaches for this compound.

Crucial Experimental Modification: Before crystallization, the free base was converted to the hydrochloride salt. Causality: The heavier chloride ion ( Z=17 ) significantly enhances the anomalous scattering signal compared to the native C, H, N, and O atoms, drastically lowering the FRIEDIF parameter and enabling precise absolute structure determination.

  • Method A: Slow Evaporation (Methanol/Ethyl Acetate). While this method yields crystals quickly, the rapid supersaturation can induce microscopic twinning by inversion. This artificial twinning skews the Flack parameter toward 0.5, rendering the absolute configuration ambiguous[2].

  • Method B: Vapor Diffusion (Water/Isopropanol into Hexane). Winner. The slow, controlled vapor diffusion minimizes defect formation. Crystals grown this way exhibit sharp, non-birefringent edges under polarized light, confirming single-domain integrity—a necessary prerequisite for high-quality diffraction.

Validation Pipelines: Standard vs. Advanced Refinement

Once high-redundancy data is collected using Cu-K α radiation, the choice of refinement pipeline dictates the final validation metrics.

  • Standard Pipeline (SHELXL + IUCr checkCIF): Uses an Independent Atom Model (IAM) with spherical scattering factors. While robust, IAM often leaves residual electron density in covalent bonds, which checkCIF flags as Level B or C alerts. Consequently, the standard uncertainty of the Flack parameter can remain marginally high for light-atom structures[3].

  • Advanced Pipeline (Olex2 + NoSphereA2 + Leverage Analysis): Integrates non-spherical scattering factors calculated via NoSphereA2[4]. Causality: By accurately modeling the bonding electron density, the residual density drops significantly. Furthermore, applying leverage analysis optimizes the precision of the Flack parameter by weighting influential medium-resolution data, reducing the standard uncertainty to well below the 0.1 threshold[5]. Olex2 directly interfaces with the IUCr checkCIF service to validate the final .cif and .fcf files[6].

Quantitative Performance Comparison

The following table summarizes the experimental refinement metrics for (R)-Methyl 2-amino-2-cyclobutylacetate HCl, comparing the standard and advanced pipelines.

MetricStandard Pipeline (SHELXL IAM)Advanced Pipeline (Olex2 + NoSphereA2)Causality / Scientific Significance
R1 ( I>2σ(I) ) 4.2%2.8%Aspherical scattering accounts for covalent bonding electrons, improving the model fit.
wR2 (All data) 11.5%7.4%Improved weighting scheme and accurate electron density modeling reduce overall variance.
Goodness-of-Fit (GoF) 1.051.01Values closer to the ideal 1.00 indicate that the structural model perfectly matches the experimental noise.
Flack Parameter ( x ) 0.040.01A value ≈0 confirms the correct (R)-absolute configuration[2].
Standard Uncertainty ( u ) 0.080.03High precision ( u<0.1 ) statistically validates the enantiopurity of the crystal[3].
PLATON Alerts (Level A/B) 1 (Level B - Residual Density)0NoSphereA2 resolves bonding residual density peaks, eliminating false-positive checkCIF alerts[4].

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, every step in this workflow contains an internal validation checkpoint.

  • Step 1: Chiral Salt Formation & Vapor Diffusion Crystallization

    • Action: Dissolve (R)-Methyl 2-amino-2-cyclobutylacetate in 1M HCl/Isopropanol. Transfer to a small inner vial. Place inside a larger sealed vial containing Hexane (antisolvent).

    • Self-Validation: Inspect harvested crystals under a polarized light microscope. Complete extinction of light at 90° rotation confirms a single, untwinned crystalline domain.

  • Step 2: X-ray Diffraction Data Collection

    • Action: Mount the crystal on a diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184A˚ ). Collect a full sphere of data.

    • Self-Validation: Verify that the data redundancy is >4.0 . High redundancy ensures that Friedel pairs ( hkl and −h−k−l ) are measured multiple times, which is mathematically required to extract the weak anomalous signal[2].

  • Step 3: Structure Solution and Advanced Refinement

    • Action: Solve the structure using intrinsic phasing. Import into Olex2 and refine using SHELXL. Apply NoSphereA2 to model aspherical electron density.

    • Self-Validation: Monitor the maximum shift/error ratio during least-squares refinement. A value of <0.001 confirms that the mathematical model has reached an absolute minimum and is fully converged.

  • Step 4: Absolute Configuration and checkCIF Validation

    • Action: Refine the Flack parameter. Generate the final .cif and .fcf files and submit them to the automated IUCr checkCIF/PLATON service[6].

    • Self-Validation: The absence of PLATON alerts regarding missing symmetry, unaccounted twinning, or inverted structures (e.g., PLAT090) serves as the final, objective proof of the (R)-configuration[4].

Workflow Visualization

G A Data Collection (Cu-Kα) Maximize Anomalous Dispersion B Structure Solution (Intrinsic Phasing) A->B C Standard IAM Refinement (SHELXL) B->C D Advanced Refinement (Olex2 + NoSphereA2) B->D E Absolute Structure Flack Parameter (x ≈ 0, u < 0.1) C->E Spherical D->E Aspherical F IUCr checkCIF / PLATON Validation Tests E->F G Final Validated CIF (Enantiopure R-Isomer) F->G

Figure 1: Comparative crystallographic validation workflow for absolute configuration determination.

References

  • A Researcher's Guide to the Cross-Validation of Absolute Configuration Determination Methods | BenchChem | 2

  • Finalising a Structure | OlexSys | OlexSys |6

  • absolute configuration – Chemical Crystallography | University of Oxford | 5

  • Determination of absolute configuration using X-ray diffraction | University of Edinburgh | 3

  • PLATON data validation tests | IUCr Journals | 4

  • Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3 | bioRxiv | 1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-Methyl 2-amino-2-cyclobutylacetate

Comprehensive Safety and Operational Guide: Handling (R)-Methyl 2-amino-2-cyclobutylacetate As an unnatural amino acid derivative, (R)-Methyl 2-amino-2-cyclobutylacetate is a critical building block in advanced peptide s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (R)-Methyl 2-amino-2-cyclobutylacetate

As an unnatural amino acid derivative, (R)-Methyl 2-amino-2-cyclobutylacetate is a critical building block in advanced peptide synthesis and pharmaceutical drug development. However, the presence of both a nucleophilic primary amine and a hydrolyzable methyl ester dictates strict environmental controls and safety protocols. This guide provides a self-validating system for the safe handling, storage, and disposal of this compound, ensuring both operator safety and chemical integrity.

Physicochemical Profile and Hazard Assessment

Before initiating any operational workflow, it is critical to understand the quantitative data and the mechanistic causality behind the compound's hazards.

Table 1: Physicochemical and Hazard Profile

ParameterSpecification
Chemical Name (R)-Methyl 2-amino-2-cyclobutylacetate
CAS Number 1251904-23-0
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N₂)[1]
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[1]
Signal Word Warning[1]

Mechanistic Causality of Hazards: The primary amine group in (R)-Methyl 2-amino-2-cyclobutylacetate acts as a Lewis base and a nucleophile. Upon contact with the moisture in human skin, eyes, or respiratory mucosa, it can cause localized pH elevation and cellular irritation, directly resulting in the H315, H319, and H335 GHS classifications[1]. Furthermore, if exposed to ambient atmospheric moisture, the methyl ester is prone to hydrolysis, which can trigger intermolecular self-condensation (forming unwanted diketopiperazines). This thermodynamic vulnerability is why cold-chain storage (2-8°C) under an inert gas is strictly required[1].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely a compliance exercise; it is a targeted defense against the specific chemical properties of the compound. OSHA mandates that PPE must be tailored to the specific chemical hazards present in the laboratory[2].

Protective GearSpecificationMechanistic Rationale & Causality
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents aerosolized fine powders or micro-droplets from contacting the ocular mucosa, neutralizing the risk of H319 (serious eye irritation)[1].
Hand Protection Nitrile Gloves (≥4 mil thickness)Nitrile butadiene rubber provides a robust, impermeable barrier against organic amines and esters. Latex is highly permeable to organic solvents and must be avoided. Double-gloving is recommended during transfer.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatProtects against H315 (skin irritation). Cotton or FR materials are mandatory because synthetic fibers can melt into the skin if a secondary solvent fire occurs during peptide coupling reactions[3].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood (which is heavily discouraged). Filters airborne particulates to prevent H335 (respiratory tract irritation)[1].

Operational Workflow & Handling Protocol

To maintain both safety and the structural integrity of the chemical, all handling must be treated as an air- and moisture-sensitive operation. According to the American Chemical Society (ACS), volatile or aerosolized irritants must be manipulated within a certified chemical fume hood[4].

HandlingWorkflow Start 1. Pre-Operation Verification Verify CAS 1251904-23-0 Check 2-8°C Storage PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood 3. Environmental Control Operate in Fume Hood Argon/N2 Purge PPE->Hood Handling 4. Material Handling Weighing & Transfer Avoid Dust/Aerosol Hood->Handling Post 5. Post-Operation Seal under Inert Gas Return to 2-8°C Handling->Post Disposal 6. Waste Disposal Halogen-Free Organic Waste Contaminated PPE to Solid Waste Post->Disposal

Workflow for the safe handling of (R)-Methyl 2-amino-2-cyclobutylacetate.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm)[5]. Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • Thermal Equilibration (Critical Step): Remove the sealed vial of (R)-Methyl 2-amino-2-cyclobutylacetate from 2-8°C storage[1]. Do not open immediately. Allow the sealed vial to equilibrate to room temperature inside a desiccator for 15–20 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering ester hydrolysis.

  • Weighing and Transfer: Using an anti-static micro-spatula, carefully weigh the required mass onto glassine paper or directly into the reaction vessel. Avoid rapid, sweeping movements that could aerosolize the fine powder.

  • Inert Gas Purging: Before resealing the source vial, gently purge the headspace with Argon or Nitrogen gas. Causality: This displaces oxygen and moisture, preventing oxidative degradation and ensuring the compound remains stable for future use.

  • Storage Return: Tightly seal the vial with Parafilm over the cap and immediately return it to the 2-8°C refrigerator[1].

Emergency Response & Spill Management

In the event of a spill, immediate containment and targeted chemical neutralization are required to prevent respiratory exposure and surface contamination.

SpillResponse Spill Spill Detected (R)-Methyl 2-amino-2-cyclobutylacetate Assess Assess Volume & State (Solid vs. Solution) Spill->Assess Evacuate Ventilate Area Alert Personnel Assess->Evacuate Contain Contain Spill Use Inert Absorbent Evacuate->Contain Clean Clean & Decontaminate Wash with 5% Acetic Acid Contain->Clean Dispose Hazardous Waste Label: Toxic/Irritant Clean->Dispose

Emergency spill response logic for (R)-Methyl 2-amino-2-cyclobutylacetate.

Step-by-Step Spill Decontamination Methodology:

  • Assessment and Evacuation: If a spill occurs outside the fume hood, immediately alert nearby personnel. If the powder is aerosolized, evacuate the immediate area for 10 minutes to allow the HVAC/fume hood systems to clear the air[6].

  • Containment: Ensure full PPE is donned. For solid spills, do not dry sweep , as this generates hazardous dust. Cover the spill with a damp, inert absorbent pad.

  • Neutralization and Cleaning (Causality-Driven): Because the compound contains a basic primary amine, wipe the contaminated area using a rag dampened with 5% acetic acid . Causality: The mild acid protonates the free amine, converting the lipophilic free base into a highly water-soluble acetate salt. This ensures complete extraction from the bench surface. Follow with a distilled water wipe to remove residual salts.

  • Waste Segregation: Place all contaminated wipes, absorbent pads, and outer gloves into a designated, clearly labeled solid hazardous waste container.

Disposal Plan

Proper disposal prevents environmental contamination and complies with institutional safety regulations.

  • Unused Chemical / Solutions: Dispose of any solutions containing (R)-Methyl 2-amino-2-cyclobutylacetate in a clearly labeled "Halogen-Free Organic Waste" container, provided no chlorinated solvents were used in the reaction.

  • Solid Waste: Empty vials, contaminated spatulas, weighing paper, and used PPE (gloves) must be disposed of in a "Solid Hazardous Waste - Toxic/Irritant" bin. Never dispose of amino acid derivatives in standard municipal trash or down the sink[7].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-amino-2-cyclobutylacetate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-amino-2-cyclobutylacetate
© Copyright 2026 BenchChem. All Rights Reserved.